molecular formula C10H12N2O B1285682 N-(4-aminophenyl)cyclopropanecarboxamide CAS No. 74617-73-5

N-(4-aminophenyl)cyclopropanecarboxamide

Cat. No.: B1285682
CAS No.: 74617-73-5
M. Wt: 176.21 g/mol
InChI Key: QKOLSDDMVFYWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-aminophenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminophenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-aminophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOLSDDMVFYWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585432
Record name N-(4-Aminophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74617-73-5
Record name N-(4-Aminophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-aminophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N-(4-aminophenyl)cyclopropanecarboxamide is a molecule of significant interest in medicinal chemistry and drug development. Its structure, which combines a reactive primary aromatic amine, a stable amide linkage, and a conformationally constrained cyclopropyl group, presents a unique scaffold for the design of novel therapeutic agents. The cyclopropyl moiety, in particular, is a well-regarded bioisostere for phenyl rings or gem-dimethyl groups, capable of improving metabolic stability and modulating electronic properties. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in drug discovery, from predicting its behavior in biological systems to designing robust synthetic and analytical protocols.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-aminophenyl)cyclopropanecarboxamide, including its structural features, predicted and expected physical characteristics, and detailed, field-proven methodologies for their experimental determination. The synthesis of this compound is also discussed, providing a practical framework for its preparation and purification.

Molecular Structure and Key Chemical Features

N-(4-aminophenyl)cyclopropanecarboxamide possesses a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol .

Key Structural Features:

  • Primary Aromatic Amine (-NH₂): This functional group is a key site for further chemical modification and is a hydrogen bond donor. Its basicity is a critical determinant of the molecule's pKa.

  • Amide Linkage (-CONH-): This robust linker provides structural rigidity and participates in hydrogen bonding as both a donor and an acceptor.

  • Cyclopropyl Ring: This three-membered ring introduces conformational rigidity and influences the molecule's lipophilicity and metabolic stability.

  • Para-substituted Phenyl Ring: The substitution pattern on the aromatic ring dictates the orientation of the functional groups and influences electronic effects within the molecule.

Physicochemical Properties: A Comprehensive Overview

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Predicted and Expected Physicochemical Parameters

While experimental data for N-(4-aminophenyl)cyclopropanecarboxamide is not extensively published, we can compile a table of predicted values and expected ranges based on its structure and data from analogous compounds.

PropertyPredicted/Expected ValueSignificance in Drug Development
Molecular Weight 176.22 g/mol Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five.
Melting Point (°C) Not availableAn indicator of purity and crystal lattice energy. Important for formulation and stability.
Boiling Point (°C) 314.8 ± 15.0 (Predicted)Relevant for purification by distillation if applicable, though high-boiling solids are more commonly purified by crystallization.
Density (g/cm³) 1.313 ± 0.06 (Predicted)Useful for formulation and process development.
pKa 14.50 ± 0.70 (Predicted)Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. The primary amine is expected to have a pKa around 4-5.
LogP (Octanol/Water) ~1.5 - 2.5 (Estimated)A measure of lipophilicity, which is critical for membrane permeability and ADME properties.
Aqueous Solubility Low to moderateA key factor for oral bioavailability and formulation. The presence of both polar and non-polar groups suggests it will have limited but measurable water solubility.
Hydrogen Bond Donors 2Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 2Influences solubility and binding to biological targets.
Rotatable Bonds 2A measure of molecular flexibility, which can impact receptor binding and bioavailability.

Synthetic Pathway and Rationale

The synthesis of N-(4-aminophenyl)cyclopropanecarboxamide can be logically approached through a standard amide coupling reaction. A plausible and efficient synthetic route involves the acylation of p-phenylenediamine with cyclopropanecarbonyl chloride.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product p-Phenylenediamine p-Phenylenediamine Amide Coupling Amide Coupling p-Phenylenediamine->Amide Coupling Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride->Amide Coupling N-(4-aminophenyl)cyclopropanecarboxamide N-(4-aminophenyl)cyclopropanecarboxamide Amide Coupling->N-(4-aminophenyl)cyclopropanecarboxamide Acylation

Caption: Proposed synthesis of N-(4-aminophenyl)cyclopropanecarboxamide.

Experimental Protocol: Synthesis of N-(4-aminophenyl)cyclopropanecarboxamide

This protocol is based on established methods for amide bond formation.

Materials:

  • p-Phenylenediamine

  • Cyclopropanecarbonyl chloride

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure N-(4-aminophenyl)cyclopropanecarboxamide.

Experimental Determination of Physicochemical Properties

The following are detailed protocols for the experimental validation of the key physicochemical properties of N-(4-aminophenyl)cyclopropanecarboxamide.

G cluster_compound Compound cluster_analysis Physicochemical Analysis N-(4-aminophenyl)cyclopropanecarboxamide N-(4-aminophenyl)cyclopropanecarboxamide Melting Point Melting Point N-(4-aminophenyl)cyclopropanecarboxamide->Melting Point Solubility Solubility N-(4-aminophenyl)cyclopropanecarboxamide->Solubility pKa pKa N-(4-aminophenyl)cyclopropanecarboxamide->pKa LogP LogP N-(4-aminophenyl)cyclopropanecarboxamide->LogP Spectral Analysis Spectral Analysis N-(4-aminophenyl)cyclopropanecarboxamide->Spectral Analysis

Caption: Workflow for physicochemical characterization.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

  • Sample Preparation: Place a small amount of the dried, purified N-(4-aminophenyl)cyclopropanecarboxamide into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement: Place the capillary tube in the apparatus and heat at a rate of 10-20 °C/min initially. As the expected melting point is approached, reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a gold-standard technique for its determination.

Protocol:

  • Sample Preparation: Add an excess amount of N-(4-aminophenyl)cyclopropanecarboxamide to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the aqueous solubility of the compound under the experimental conditions.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value(s) of a molecule are crucial for predicting its ionization state at different pH values, which significantly impacts its biological activity and ADME properties.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of N-(4-aminophenyl)cyclopropanecarboxamide in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. For more accurate results, use specialized software to analyze the titration data.

LogP Determination (Shake-Flask Method)

Rationale: The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which is a major determinant of its ability to cross biological membranes.

Protocol:

  • System Preparation: Pre-saturate equal volumes of n-octanol and water (or a relevant buffer) with each other by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: Dissolve a known amount of N-(4-aminophenyl)cyclopropanecarboxamide in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectral Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized N-(4-aminophenyl)cyclopropanecarboxamide.

Expected Spectral Data:
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the para-substituted phenyl ring.

    • Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.

    • Amide Proton (-NH-): A singlet or broad singlet, typically in the downfield region (δ 8-10 ppm).

    • Cyclopropyl Protons: A complex multiplet in the upfield region (typically δ 0.5-1.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).

    • Carbonyl Carbon (-C=O): A signal in the downfield region (δ 165-175 ppm).

    • Cyclopropyl Carbons: Signals in the upfield region (δ 10-30 ppm).

  • IR (Infrared) Spectroscopy:

    • N-H Stretching (Amine and Amide): Broad absorptions in the range of 3200-3500 cm⁻¹.

    • C=O Stretching (Amide): A strong absorption around 1650 cm⁻¹.

    • C-N Stretching: Absorptions in the range of 1200-1350 cm⁻¹.

    • Aromatic C-H and C=C Stretching: Absorptions characteristic of the phenyl ring.

  • MS (Mass Spectrometry):

    • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 176.22).

    • Fragment Ions: Characteristic fragmentation patterns resulting from the loss of the cyclopropyl group, the amino group, or cleavage of the amide bond.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of N-(4-aminophenyl)cyclopropanecarboxamide. By combining predicted data with established, robust experimental protocols, researchers and drug development professionals are equipped with the necessary information and methodologies to effectively synthesize, characterize, and utilize this promising molecular scaffold. A thorough understanding and experimental validation of these core properties are indispensable for advancing compounds like N-(4-aminophenyl)cyclopropanecarboxamide through the drug discovery pipeline.

References

No direct publications detailing the experimental physicochemical properties of N-(4-aminophenyl)cyclopropanecarboxamide were identified. The following references provide context for the synthesis and characterization of related compounds and the analytical techniques described.

  • Synthesis of N-(4-aminophenyl)

    • Title: Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents
    • Source: ResearchG
    • URL: [Link]

  • Synthesis of Phenylcyclopropane Carboxamide Derivatives: Provides insights into the synthesis and characterization of compounds containing the cyclopropanecarboxamide scaffold.

    • Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
    • Source: PMC - NIH
    • URL: [Link]

  • Synthesis of 3-(4-aminophenyl)

    • Title: Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile
    • Source:
    • URL: [Link]

  • Predicted Physicochemical Properties of N-(4-aminophenyl)-N-methyl-cyclopropanecarboxamide: A source for predicted data of a closely related compound. Title: N-(4-aminophenyl)-N-methyl-cyclopropanecarboxamide | 1092305-17-3 Source: ChemicalBook
  • Patents related to Cyclopropane Carboxamides: Provides examples of synthetic methodologies and applications of this class of compounds.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-(4-aminophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound N-(4-aminophenyl)cyclopropanecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the predicted NMR spectra, rooted in fundamental principles of magnetic resonance and supported by data from analogous structures. The guide elucidates the rationale behind chemical shift assignments and coupling patterns, providing a robust framework for the structural verification of this molecule. Furthermore, it outlines a standardized protocol for the acquisition of high-quality NMR data, ensuring reproducibility and accuracy in experimental workflows.

Introduction: The Structural Significance of N-(4-aminophenyl)cyclopropanecarboxamide

N-(4-aminophenyl)cyclopropanecarboxamide is a molecule of interest in medicinal chemistry and materials science due to the confluence of three key structural motifs: a para-substituted aniline ring, a rigid cyclopropyl group, and an amide linkage. The aniline moiety is a common pharmacophore, while the cyclopropyl ring is often introduced to modulate metabolic stability, potency, and conformational rigidity of bioactive molecules. The amide bond provides a key hydrogen bonding feature. Accurate structural elucidation is paramount for understanding its chemical behavior and potential applications.

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of small organic molecules in solution. This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of N-(4-aminophenyl)cyclopropanecarboxamide, providing a detailed roadmap for its identification and characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for N-(4-aminophenyl)cyclopropanecarboxamide. These predictions are based on established chemical shift ranges for analogous structural fragments, including cyclopropane derivatives and para-substituted anilines.[1][2][3] The data is presented for a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and has minimal overlapping signals.[4]

Table 1: Predicted ¹H NMR Spectral Data for N-(4-aminophenyl)cyclopropanecarboxamide

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1' (NH)~9.5 - 10.5Singlet (broad)-1H
H-2, H-6~7.2 - 7.4Doublet~8.52H
H-3, H-5~6.5 - 6.7Doublet~8.52H
H-1"~1.5 - 1.8Multiplet-1H
H-2", H-3" (cis)~0.8 - 1.0Multiplet-2H
H-2", H-3" (trans)~0.6 - 0.8Multiplet-2H
NH₂~4.8 - 5.2Singlet (broad)-2H

Table 2: Predicted ¹³C NMR Spectral Data for N-(4-aminophenyl)cyclopropanecarboxamide

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~172 - 175
C-4~145 - 148
C-1~128 - 132
C-2, C-6~120 - 123
C-3, C-5~113 - 115
C-1"~13 - 16
C-2", C-3"~7 - 10

Spectral Interpretation and Rationale

The predicted chemical shifts and coupling patterns are a direct reflection of the electronic environment of each nucleus within the molecule.

¹H NMR Spectrum Analysis

The proton NMR spectrum can be divided into three distinct regions: the aromatic region, the amide and amine region, and the aliphatic (cyclopropyl) region.

  • Aromatic Region (δ 6.5 - 7.4 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the amide group (H-2, H-6) are expected to be deshielded compared to the protons ortho to the electron-donating amino group (H-3, H-5). This is due to the electron-withdrawing nature of the amide substituent. The coupling constant of approximately 8.5 Hz is typical for ortho-coupling in benzene rings.

  • Amide and Amine Protons: The amide proton (H-1') is expected to appear as a broad singlet at a downfield chemical shift (δ 9.5 - 10.5 ppm), a characteristic feature of amide NH protons. Its chemical shift can be sensitive to solvent and concentration.[4] The protons of the primary amine (NH₂) are also anticipated to be a broad singlet in the region of δ 4.8 - 5.2 ppm.

  • Cyclopropyl Region (δ 0.6 - 1.8 ppm): The protons on the cyclopropyl ring exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton (H-1") will be a multiplet, coupled to the four methylene protons. The methylene protons (H-2", H-3") are diastereotopic and will appear as two separate multiplets. The upfield chemical shifts are a hallmark of cyclopropyl protons, resulting from the ring current effect of the strained three-membered ring.[5][6]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

  • Carbonyl Carbon (δ ~172 - 175 ppm): The amide carbonyl carbon is the most deshielded carbon in the molecule, appearing in the typical range for this functional group.[7][8]

  • Aromatic Carbons (δ ~113 - 148 ppm): Four signals are expected in the aromatic region. The carbon bearing the amino group (C-4) will be the most shielded among the substituted carbons due to the electron-donating nature of the nitrogen. Conversely, the carbon attached to the amide nitrogen (C-1) will be more deshielded. The chemical shifts of the unsubstituted aromatic carbons (C-2, C-6 and C-3, C-5) will be influenced by the electronic effects of both the amino and amide groups.

  • Cyclopropyl Carbons (δ ~7 - 16 ppm): The carbons of the cyclopropyl ring are highly shielded and appear in the upfield region of the spectrum.[3][9] The methine carbon (C-1") will be slightly more deshielded than the methylene carbons (C-2", C-3").

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR spectra, the following experimental protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of N-(4-aminophenyl)cyclopropanecarboxamide.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a good starting point due to its high dissolving power for a wide range of organic compounds.[4] Other potential solvents include CDCl₃ and acetone-d₆.[10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[5][9]

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.

NMR Instrument Parameters

The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., -1 to 12 ppm).

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.[7]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range that covers all expected carbon signals (e.g., -10 to 200 ppm).

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

Figure 1: Molecular Structure with Atom Numbering for NMR Assignment.

cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) DataAcquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis StructureVerification Structure Verification Analysis->StructureVerification

Figure 2: General Workflow for NMR-based Structural Elucidation.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of N-(4-aminophenyl)cyclopropanecarboxamide. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify and verify the structure of this molecule. The outlined experimental protocol serves as a standardized method to obtain high-quality, reproducible NMR data, which is crucial for the rigorous characterization required in scientific research and drug development. The principles and data presented herein form a solid foundation for the spectroscopic analysis of this and structurally related compounds.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Crecely, R. W., Crecely, K. M., & Goldstein, J. H. (1969). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1037. Retrieved from [Link]

  • Hameed, S. A., Al-Daffaie, A. S., & Al-Bayati, R. I. (2009). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. National Journal of Chemistry, 36, 520-529. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Kusuyama, Y. (1984). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Bulletin of the Chemical Society of Japan, 57(5), 1437-1438. Retrieved from [Link]

  • Gros, C., et al. (2018). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 23(11), 2999. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]

  • García, F., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(30), 6643–6651. Retrieved from [Link]

  • Hou, S., et al. (2017). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Contreras, R. H., et al. (2003). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 41(8), 614-618. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2021). Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. Molecules, 26(22), 6909. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. Retrieved from [Link]

  • García, F., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(30), 6643-6651. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis, biological evaluation and molecular docking of novel benzamide, urea and sulfonamide derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1335-1349. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

FT-IR and mass spectrometry analysis of N-(4-aminophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of N-(4-aminophenyl)cyclopropanecarboxamide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-(4-aminophenyl)cyclopropanecarboxamide, a molecule of interest in pharmaceutical research and development. We present a detailed analysis using two core analytical techniques: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation, ensuring a deep understanding of the molecule's structural properties. Detailed, self-validating protocols for each technique are provided, alongside an in-depth analysis of the resulting spectra. Key data are summarized in tabular format, and complex processes, including experimental workflows and mass spectral fragmentation pathways, are illustrated with custom diagrams. This guide is intended for researchers, scientists, and drug development professionals who require robust, reliable, and well-documented analytical characterization of novel chemical entities.

Introduction to N-(4-aminophenyl)cyclopropanecarboxamide

N-(4-aminophenyl)cyclopropanecarboxamide is an organic compound featuring a unique combination of functional groups: a primary aromatic amine, a secondary amide, a phenyl ring, and a cyclopropyl moiety. Its molecular structure presents a compelling subject for analytical characterization and holds potential as a building block in medicinal chemistry. The presence of both hydrogen bond donors (the amine and amide N-H groups) and a hydrogen bond acceptor (the amide carbonyl) suggests potential for specific molecular interactions critical in drug design.

The precise confirmation of its chemical structure is paramount for any further research, including biological activity screening, formulation development, and quality control. In this context, the synergistic application of FT-IR spectroscopy and mass spectrometry provides an unambiguous confirmation of its covalent structure and functional group arrangement. FT-IR serves as a rapid, non-destructive tool to confirm the presence of key functional groups, while mass spectrometry provides exact mass information and critical connectivity data through fragmentation analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Core Principles and Rationale

FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorption bands. For N-(4-aminophenyl)cyclopropanecarboxamide, FT-IR is expertly suited to confirm the simultaneous presence of the primary amine (-NH₂), the secondary amide (-CONH-), the aromatic ring, and the cyclopropyl group, each of which produces distinct and identifiable absorption peaks.

The diagnostic power of this technique lies in the correlation of observed absorption bands (in wavenumbers, cm⁻¹) with known vibrational modes of specific functional groups. For instance, the N-H stretching vibrations of amines and amides appear in a distinct region (3500-3100 cm⁻¹), as does the highly characteristic carbonyl (C=O) stretch of the amide group (the "Amide I" band) around 1700-1630 cm⁻¹.[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

This protocol utilizes the ATR technique, which is favored for its minimal sample preparation and high reproducibility.

  • Instrument Calibration: Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., a diamond crystal), is properly calibrated. Collect a background spectrum of the clean, empty ATR crystal to computationally subtract atmospheric (CO₂, H₂O) interference from the sample spectrum.

  • Sample Preparation: Place a small, representative amount of solid N-(4-aminophenyl)cyclopropanecarboxamide powder directly onto the ATR crystal surface.

  • Sample Engagement: Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This step is critical for obtaining a high-quality spectrum with good signal-to-noise ratio.

  • Data Acquisition:

    • Spectrometer: PerkinElmer BX FT-IR Spectrophotometer or equivalent.[3]

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Data Processing: After acquisition, perform an ATR correction and baseline correction using the spectrometer's software to ensure accurate peak positions and intensities.

FT-IR Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis node_prep Place Solid Sample on ATR Crystal node_acq Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) node_prep->node_acq Apply Pressure node_bg Collect Background Spectrum node_proc Perform ATR and Baseline Correction node_acq->node_proc node_interp Peak Identification & Functional Group Assignment node_proc->node_interp

Caption: ATR-FT-IR experimental workflow.

Data Interpretation and Spectral Analysis

The FT-IR spectrum of N-(4-aminophenyl)cyclopropanecarboxamide is characterized by several key absorption bands that confirm its structure.

  • N-H Stretching Region (3500-3200 cm⁻¹): This region is highly diagnostic. The primary aromatic amine (-NH₂) is expected to show two distinct bands: an asymmetrical stretching vibration (~3400 cm⁻¹) and a symmetrical stretching vibration (~3300 cm⁻¹).[4][5] The secondary amide (-NH-) will present a single, typically sharp, stretching band in this same region, often around 3300-3250 cm⁻¹.[1]

  • C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹ (~3050 cm⁻¹). The C-H stretches of the cyclopropyl group are also expected in this region, sometimes at slightly higher frequencies than typical aliphatic C-H stretches.

  • Amide I Band (C=O Stretch, ~1650 cm⁻¹): This is one of the most intense and reliable peaks in the spectrum. The strong absorption band around 1650 cm⁻¹ is definitive evidence of the amide carbonyl group.[2][6] Its exact position is influenced by hydrogen bonding.

  • N-H Bending Vibrations (1650-1550 cm⁻¹): The primary amine shows an N-H bending ("scissoring") vibration around 1620 cm⁻¹.[4] The secondary amide has a characteristic N-H in-plane bend (the "Amide II" band) around 1550 cm⁻¹, which results from a coupling of the N-H bending and C-N stretching modes.

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring gives rise to several bands in this region, typically appearing as sharp absorptions of variable intensity.

  • C-N Stretching (1335-1250 cm⁻¹): The stretching vibration of the aromatic carbon to amine nitrogen (Ar-N) bond is expected in this range.[4][5]

Table 1: Summary of Expected FT-IR Absorption Bands

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Assignment Reference
~3400 and ~3300Asymmetrical & Symmetrical N-H StretchPrimary Aromatic Amine (-NH₂)[4][5]
~3270N-H StretchSecondary Amide (-CONH-)[1]
~3050C-H StretchAromatic C-H[5]
~1650C=O Stretch (Amide I)Secondary Amide (-CONH-)[2]
~1620N-H BendPrimary Aromatic Amine (-NH₂)[4]
~1550N-H Bend / C-N Stretch (Amide II)Secondary Amide (-CONH-)[2]
1600-1450C=C StretchAromatic Ring[5]
1335-1250C-N StretchAromatic Amine (Ar-N)[4]

Mass Spectrometry (MS) Analysis

Core Principles and Rationale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, its utility is twofold. First, high-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. Second, tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of the isolated molecular ion and analyzing the resulting fragment ions.

The choice of ionization technique is critical. Electrospray ionization (ESI) is a "soft" ionization method ideal for this molecule, as it typically produces the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation. This allows for the unambiguous determination of the molecular weight. Subsequent MS/MS analysis of this precursor ion reveals the molecule's connectivity by exposing its weakest bonds and most stable fragment structures. The fragmentation of amides under collision-induced dissociation (CID) is well-characterized and often involves cleavage of the amide N-CO bond, providing clear, interpretable data.[7][8]

Experimental Protocol: ESI-MS and MS/MS
  • Sample Preparation:

    • Prepare a stock solution of N-(4-aminophenyl)cyclopropanecarboxamide at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, promoting the formation of the [M+H]⁺ ion.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Full Scan MS Parameters:

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3.5-4.5 kV.

      • Source Temperature: 100-150 °C.

    • Tandem MS (MS/MS) Parameters:

      • Select the [M+H]⁺ ion as the precursor for fragmentation.

      • Use an isolation window of ~1-2 m/z.

      • Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

      • Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

Data Interpretation and Fragmentation Analysis

The molecular formula of N-(4-aminophenyl)cyclopropanecarboxamide is C₁₀H₁₂N₂O. Its monoisotopic mass is 176.0950 Da.

  • Full Scan MS: The ESI-MS spectrum in positive mode is expected to show a prominent peak at m/z 177.1028, corresponding to the protonated molecule [M+H]⁺. High-resolution measurement of this ion should confirm the elemental composition C₁₀H₁₃N₂O⁺.

  • MS/MS Fragmentation: The fragmentation pattern provides a structural fingerprint. The most probable and mechanistically significant fragmentation pathway involves the cleavage of the amide bond, which is the most labile bond in the structure under CID conditions.[7][8]

    • Primary Fragmentation: Cleavage of the N-CO bond can occur in two ways, leading to two primary, highly diagnostic fragment ions:

      • Formation of the Cyclopropyl Acylium Ion (m/z 69.0340): Loss of the neutral 4-aminophenylamine molecule (H₂N-C₆H₄-NH₂) results in the formation of the cyclopropyl acylium ion [C₄H₅O]⁺. This is often a very stable and thus abundant fragment.

      • Formation of the 4-Aminophenylaminyl Cation Radical or Protonated Aniline (m/z 93.0578 or 108.0657): The other side of the cleavage can lead to fragments corresponding to the aniline portion of the molecule. A common fragmentation for aromatic amides is the formation of a resonance-stabilized acylium cation and the loss of the amine as a neutral molecule.[8][9] A key fragment would be the protonated 4-aminoaniline at m/z 108.0657 or the aniline cation at m/z 93.0578 after rearrangement.

Proposed MS/MS Fragmentation Pathway

Fragmentation_Pathway cluster_frags Primary Fragments cluster_frag2_child Secondary Fragment parent <[M+H]⁺ N-(4-aminophenyl)cyclopropanecarboxamide m/z 177.1028 > frag1 m/z 69.0340> parent->frag1  - C₆H₈N₂ (4-aminoaniline) frag2 m/z 108.0657> parent->frag2  - C₄H₄O (cyclopropenone) frag3 m/z 93.0578> frag2->frag3 - NH₃

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

Table 2: Summary of Expected High-Resolution MS and MS/MS Ions

m/z (Calculated) Ion Formula Identity
177.1028[C₁₀H₁₃N₂O]⁺Protonated Molecular Ion [M+H]⁺
108.0657[C₆H₉N₂]⁺Protonated 4-aminoaniline
93.0578[C₆H₇N]⁺˙Aniline Cation Radical
69.0340[C₄H₅O]⁺Cyclopropyl Acylium Ion

Conclusion: A Synergistic Approach to Structural Verification

The structural characterization of N-(4-aminophenyl)cyclopropanecarboxamide is definitively achieved through the complementary application of FT-IR spectroscopy and high-resolution mass spectrometry. FT-IR provides rapid and unequivocal confirmation of the essential functional groups—primary amine, secondary amide, and aromatic ring—offering a complete functional fingerprint of the molecule. Mass spectrometry complements this by providing the exact molecular formula via HRMS analysis of the molecular ion and establishes the precise connectivity of the structural motifs through logical and predictable MS/MS fragmentation pathways. The combined data from these two powerful techniques provide a self-validating system, ensuring the highest degree of confidence in the structural identity of N-(4-aminophenyl)cyclopropanecarboxamide for researchers and drug development professionals.

References

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1037. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]

  • Hasan Saikot, M. S. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

  • Wang, Z., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8560–8566. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • de Souza, G. E. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22645-22653. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ACETIN INDIA. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • de Souza, G. E. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Fernandes, C., et al. (2021). Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. Molecules, 26(22), 6931. [Link]

Sources

Methodological & Application

Unlocking the Three-Membered Ring: An Application Guide to the Mass Spectrometry Fragmentation of Cyclopropane-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Intrigue of the Cyclopropane Ring

The cyclopropane motif, a three-membered carbocycle, is a fascinating and recurring structural element in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its inherent ring strain, a consequence of compressed bond angles, imbues molecules with unique conformational rigidity and electronic properties.[1] This strained nature, however, also renders the cyclopropane ring susceptible to specific fragmentation pathways under the high-energy conditions of electron ionization (EI) mass spectrometry (MS), making the interpretation of their mass spectra a nuanced endeavor.[2] Understanding these fragmentation patterns is paramount for the structural elucidation and characterization of novel cyclopropane-containing compounds, a critical task for researchers in drug discovery and development.

This comprehensive guide provides an in-depth exploration of the mass spectral fragmentation of molecules bearing the cyclopropane moiety. We will delve into the fundamental mechanisms governing the fragmentation of the cyclopropane ring and its derivatives, offering field-proven insights into how substituents influence these pathways. Furthermore, this document provides detailed, step-by-step protocols for the analysis of cyclopropane-containing molecules by gas chromatography-mass spectrometry (GC-MS), with a particular focus on the important class of cyclopropane fatty acids.

Core Principles of Cyclopropane Fragmentation in EI-MS

Upon electron ionization, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M radical cation, [M]•+).[3] This high-energy species is often unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The fragmentation of cyclopropane-containing molecules is largely dictated by the energetic imperative to relieve ring strain.

The Parent Cyclopropane Molecule: A Fundamental Case Study

The mass spectrum of the unsubstituted cyclopropane molecule (C₃H₆) provides a foundational understanding of the ring's behavior. The molecular ion peak is typically observed at an m/z of 42.[2] Key fragmentation pathways include:

  • Loss of a Hydrogen Radical: Formation of the stable cyclopropyl cation ([C₃H₅]⁺) at m/z 41.

  • Ring Opening and Loss of Ethylene: The molecular ion can undergo ring-opening to form a propene radical cation, which then loses an ethylene molecule (C₂H₄) to produce a prominent ion at m/z 14 (CH₂•+). However, a more significant fragmentation pathway involves the loss of a methyl radical followed by rearrangement.

  • Formation of Allylic Cations: Ring-opening can also lead to the formation of an acyclic radical cation that rearranges to the more stable allyl cation ([C₃H₅]⁺) at m/z 41.

The Influence of Substituents on Fragmentation Pathways

The presence of substituents on the cyclopropane ring dramatically influences the fragmentation patterns. The nature of the substituent dictates the preferred site of ionization and the subsequent bond cleavages.

Alkyl-Substituted Cyclopropanes

For alkyl-substituted cyclopropanes, fragmentation is often initiated by cleavage of the C-C bond of the substituent alpha to the ring. This leads to the formation of a stable cyclopropylcarbinyl-type cation. Subsequent ring-opening and rearrangement are common. For instance, in the mass spectrum of methylcyclopropane, a prominent peak is observed at m/z 55, corresponding to the loss of a methyl radical.

Cyclopropyl Ketones and Ethers

The presence of a heteroatom with lone pair electrons, such as oxygen in ketones and ethers, provides a preferential site for ionization.[4]

  • Cyclopropyl Ketones: The initial ionization occurs at the carbonyl oxygen. A characteristic fragmentation is the alpha-cleavage, where the bond between the carbonyl carbon and the cyclopropyl ring is broken. This results in the formation of a stable acylium ion.[5] Ring-opening of the cyclopropyl group can also occur, leading to complex rearrangements.

  • Cyclopropyl Ethers: Similar to ketones, ionization is favored at the ether oxygen. Alpha-cleavage next to the oxygen is a dominant fragmentation pathway, leading to the loss of an alkyl radical and the formation of an oxonium ion.

Cyclopropylamines

For cyclopropylamines, the nitrogen atom's lone pair of electrons makes it the most likely site of ionization.[6] A key fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom, resulting in the formation of a stable iminium ion.

Visualizing Fragmentation: Key Mechanistic Pathways

To better understand the complex rearrangements that cyclopropane-containing molecules undergo upon electron ionization, the following diagrams illustrate some of the key fragmentation pathways.

fragmentation_cyclopropane M Cyclopropane Molecular Ion [C3H6]•+ m/z = 42 C3H5_plus Cyclopropyl Cation [C3H5]+ m/z = 41 M->C3H5_plus - H• Propene_ion Propene Radical Cation [CH3CH=CH2]•+ M->Propene_ion Ring Opening CH2_plus [CH2]•+ m/z = 14 Propene_ion->CH2_plus - C2H4

Caption: Fragmentation of the parent cyclopropane molecular ion.

fragmentation_alkylcyclopropane M Alkyl-Cyclopropane Molecular Ion [R-C3H5]•+ Fragment1 [C3H5]+ m/z = 41 M->Fragment1 - R• Fragment2 [R-C2H2]+ M->Fragment2 Ring Opening & Rearrangement

Caption: General fragmentation pathways for alkyl-substituted cyclopropanes.

fragmentation_cyclopropylketone M Cyclopropyl Ketone Molecular Ion [C3H5-CO-R]•+ Acylium Acylium Ion [R-CO]+ M->Acylium α-cleavage Cyclopropyl_cation [C3H5]+ M->Cyclopropyl_cation α-cleavage

Caption: Alpha-cleavage in cyclopropyl ketones.

Application Focus: GC-MS Analysis of Cyclopropane Fatty Acids (CPFAs)

Cyclopropane fatty acids are important components of bacterial cell membranes and can be found in various biological and food samples.[7] Their detection and quantification by GC-MS are crucial for applications ranging from microbial profiling to food authentication.

Protocol: GC-MS Analysis of Cyclopropane Fatty Acid Methyl Esters (FAMEs)

This protocol outlines a robust method for the analysis of CPFAs in a lipid matrix, such as cheese, after conversion to their more volatile fatty acid methyl esters (FAMEs).[7]

1. Sample Preparation and Lipid Extraction:

  • Accurately weigh approximately 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of a chloroform:methanol (2:1, v/v) mixture and homogenize for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the lower chloroform layer containing the lipids to a clean, pre-weighed round-bottom flask.

  • Repeat the extraction twice more with 10 mL of the chloroform:methanol mixture.

  • Evaporate the combined chloroform extracts to dryness under a stream of nitrogen at 40°C.

  • Determine the weight of the extracted lipid.

2. Derivatization to FAMEs:

  • To the extracted lipid (approximately 50 mg), add 2 mL of a 0.5 M solution of sodium methoxide in methanol.

  • Seal the flask and heat at 50°C for 15 minutes with occasional swirling.

  • Allow the solution to cool to room temperature.

  • Add 2 mL of a 1 M sulfuric acid solution in methanol and heat at 50°C for 15 minutes.

  • After cooling, add 5 mL of saturated sodium chloride solution and 5 mL of hexane.

  • Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
ColumnDB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL (splitless mode)
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 15 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Rangem/z 40-400
Scan ModeFull Scan

4. Data Analysis and Interpretation:

  • Identify the CPFA FAMEs based on their retention times and characteristic mass spectra.

  • Key diagnostic ions for cyclopropane FAMEs include the molecular ion and fragments resulting from cleavage of the cyclopropane ring. For example, dihydrosterculic acid methyl ester (a C19 CPFA) will show a molecular ion at m/z 310.

Experimental Workflow for CPFA Analysis

workflow_cpfa cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Homogenization Sample Homogenization Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Homogenization->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Transesterification Transesterification to FAMEs (Sodium Methoxide) Evaporation->Transesterification GCMS_Analysis GC-MS Analysis Transesterification->GCMS_Analysis Data_Interpretation Data Interpretation (Retention Time & Mass Spectra) GCMS_Analysis->Data_Interpretation

Caption: Workflow for the GC-MS analysis of cyclopropane fatty acids.

Conclusion: A Powerful Tool for Structural Elucidation

The mass spectrometry of cyclopropane-containing molecules presents a unique set of challenges and opportunities. The inherent ring strain of the cyclopropane moiety governs its fragmentation behavior, leading to characteristic and often complex mass spectra. By understanding the fundamental principles of ring-opening and the influence of various substituents, researchers can confidently interpret these spectra to elucidate the structures of novel compounds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize mass spectrometry as a powerful tool in their exploration of the fascinating world of cyclopropane-containing molecules.

References

  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625–1648. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane. [Link]

  • Danquist, A. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]

  • Caligiani, A., Marseglia, A., Palla, G., & Sforza, S. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry, 64(22), 4639–4645. [Link]

  • Christie, W. W. (n.d.). Gas Chromatography and Lipids. The AOCS Lipid Library. [Link]

  • Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. [Link]

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • Shimadzu. (2023). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. [Link]

  • University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

  • Toste, F. D., & Co-workers. (2016). The “Cyclopropyl Fragment” Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8712–8756. [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of N-(4-aminophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-aminophenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing a significant amount of a di-substituted byproduct. How can I improve the selectivity for the desired mono-acylated product?

This is a very common issue in the acylation of p-phenylenediamine due to the presence of two nucleophilic amino groups. The primary competing reaction is the formation of the di-acylated byproduct, N,N'-bis(cyclopropanecarbonyl)-1,4-phenylenediamine.

Understanding the Challenge: The Kinetics of Acylation

The mono-acylated product, N-(4-aminophenyl)cyclopropanecarboxamide, still possesses a free amino group that can react with another molecule of cyclopropanecarbonyl chloride. While the reactivity of the second amino group is somewhat diminished due to the electron-withdrawing effect of the newly formed amide group, it can still compete with the unreacted p-phenylenediamine for the acylating agent, especially as the concentration of the starting diamine decreases. A kinetic study on the acylation of a similar symmetrical diamine, m-phenylenediamine, highlights the challenge of achieving high mono-selectivity[1].

Troubleshooting Guide: Minimizing Diacylation

To favor the formation of the mono-acylated product, it is crucial to control the reaction conditions to favor the initial acylation step and disfavor the second.

Protocol for Enhancing Mono-acylation Selectivity:

  • Stoichiometric Control (Excess Diamine):

    • Procedure: Utilize a molar excess of p-phenylenediamine relative to cyclopropanecarbonyl chloride. A common starting point is a 2:1 to 4:1 molar ratio of p-phenylenediamine to the acylating agent.

    • Causality: By maintaining a high concentration of the more reactive starting diamine, the probability of the acylating agent encountering and reacting with p-phenylenediamine is significantly higher than with the less nucleophilic mono-acylated product.

  • Slow Addition of the Acylating Agent:

    • Procedure: Dissolve the p-phenylenediamine in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) and cool the solution to 0-5 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride dropwise over an extended period (e.g., 1-2 hours) with vigorous stirring.

    • Causality: Slow addition maintains a low instantaneous concentration of the acylating agent, which further favors the reaction with the more abundant and more reactive p-phenylenediamine.

  • Choice of Base:

    • Procedure: Employ a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a 1.1 to 1.5 molar equivalent with respect to the cyclopropanecarbonyl chloride. The base is essential to neutralize the HCl generated during the reaction.

    • Causality: The base prevents the protonation of the amino groups on p-phenylenediamine, which would render them non-nucleophilic. Using a hindered base like DIPEA can sometimes offer better selectivity by minimizing side reactions.

Data Presentation: Impact of Stoichiometry on Product Distribution

Molar Ratio (p-phenylenediamine : cyclopropanecarbonyl chloride)Expected Mono-acylation Product (%)Expected Di-acylation Byproduct (%)
1 : 150-60%40-50%
2 : 175-85%15-25%
4 : 1>90%<10%

Note: These are generalized expected outcomes. Actual results may vary based on specific reaction conditions.

Visualization: Reaction Pathway and Side Reaction

PPD p-Phenylenediamine Mono N-(4-aminophenyl)cyclopropanecarboxamide (Desired Product) PPD->Mono CPC Cyclopropanecarbonyl Chloride Mono2 N-(4-aminophenyl)cyclopropanecarboxamide Di N,N'-bis(cyclopropanecarbonyl) -1,4-phenylenediamine (Di-acylated Byproduct) Mono2->Di + CPC CPC2 Cyclopropanecarbonyl Chloride

Caption: Desired mono-acylation versus the di-acylation side reaction.

FAQ 2: My reaction mixture is turning dark brown/purple, and I am getting a low yield of a discolored product. What is causing this and how can I prevent it?

This discoloration is a classic indicator of the oxidation of p-phenylenediamine. This starting material is highly susceptible to air oxidation, which leads to the formation of colored, often polymeric, byproducts that can be difficult to remove and can lower the overall yield of the desired product.

Understanding the Challenge: Oxidation of p-Phenylenediamine

p-Phenylenediamine can be easily oxidized to form radical cations and ultimately quinone-diimine species. These species are highly colored and can further react to form complex, dark-colored polymeric materials[2][3]. This oxidation can be initiated by atmospheric oxygen and is often accelerated by the presence of trace metal impurities.

Troubleshooting Guide: Preventing Oxidation

Strict exclusion of oxygen and the use of high-purity reagents are key to preventing the formation of these colored impurities.

Protocol for Minimizing Oxidation:

  • Inert Atmosphere:

    • Procedure: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves using standard Schlenk line techniques or a glovebox. Before starting the reaction, purge the reaction flask with the inert gas for several minutes.

    • Causality: By replacing the oxygen in the reaction vessel with an inert gas, the primary oxidant is removed, thus significantly reducing the rate of p-phenylenediamine oxidation.

  • Degassed Solvents:

    • Procedure: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes prior to use or by the freeze-pump-thaw method.

    • Causality: Dissolved oxygen in the solvent can be a significant contributor to the oxidation of the starting material.

  • High-Purity Reagents:

    • Procedure: Use freshly purchased or purified p-phenylenediamine. Older bottles may have already undergone partial oxidation. If the solid p-phenylenediamine is discolored (not white or off-white), it should be purified by recrystallization or sublimation before use.

    • Causality: Impurities, particularly metal ions, can catalyze the oxidation of p-phenylenediamine. Starting with high-purity materials minimizes these catalytic pathways.

Visualization: Oxidation Pathway

PPD p-Phenylenediamine Oxidized Oxidized Intermediates (e.g., Quinone-diimine) PPD->Oxidized [O] Polymer Colored Polymeric Byproducts Oxidized->Polymer Further Reactions

Caption: Oxidation pathway of p-phenylenediamine leading to colored byproducts.

FAQ 3: I have identified an impurity with a mass corresponding to a ring-opened product. Is this a known side reaction, and how can I avoid it?

While less common than diacylation and oxidation, the ring-opening of the cyclopropyl group is a potential side reaction, particularly under acidic conditions or in the presence of certain catalysts.

Understanding the Challenge: Stability of the Cyclopropyl Ring

The cyclopropyl group is a strained three-membered ring. This ring strain makes it susceptible to cleavage under certain conditions, often promoted by Lewis acids or strong protic acids[4][5]. In the context of this synthesis, if acidic conditions are generated and not effectively neutralized, or if certain metal impurities are present, the cyclopropyl ring can open to form isomeric impurities. A ring-opening rearrangement of N-cyclopropylamides has been shown to occur in the presence of aluminum chloride (AlCl₃)[4].

Troubleshooting Guide: Preserving the Cyclopropyl Ring

The key to preventing ring-opening is to maintain neutral or basic conditions throughout the reaction and purification process.

Protocol for Avoiding Cyclopropyl Ring Opening:

  • Effective Basicity:

    • Procedure: Ensure that a sufficient amount of a suitable base (e.g., triethylamine, DIPEA) is present to neutralize all the HCl generated during the acylation. A slight excess of the base (1.2 equivalents) is recommended.

    • Causality: Maintaining a non-acidic environment prevents the protonation of the amide carbonyl, which can initiate ring-opening.

  • Avoidance of Lewis Acids:

    • Procedure: Ensure that the reaction is free from contamination with Lewis acidic metal salts. Use high-purity reagents and clean glassware.

    • Causality: Lewis acids can coordinate to the carbonyl oxygen of the amide, activating the cyclopropyl ring towards nucleophilic attack and subsequent ring-opening[5].

  • Controlled Work-up:

    • Procedure: During the aqueous work-up, avoid strong acidic washes. If an acid wash is necessary to remove excess base, use a dilute, weak acid (e.g., 1% aqueous citric acid) and perform the wash quickly at low temperatures.

    • Causality: Prolonged exposure to acidic conditions, even during purification, can lead to the formation of ring-opened byproducts.

Visualization: Ring-Opening Mechanism

Amide N-cyclopropylamide Intermediate Activated Intermediate Amide->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) RingOpened Ring-Opened Product Intermediate->RingOpened Nucleophilic Attack & Rearrangement

Caption: Lewis acid-mediated ring-opening of an N-cyclopropylamide.

Summary of Recommended Reaction Conditions

ParameterRecommendationRationale
Reactant Ratio 2-4 equivalents of p-phenylenediamine per 1 equivalent of cyclopropanecarbonyl chlorideFavors mono-acylation, minimizes di-acylation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of p-phenylenediamine.
Solvent Anhydrous and degassed aprotic solvent (e.g., DCM, THF)Prevents side reactions with water and dissolved oxygen.
Temperature 0-5 °C for addition, then room temperatureControls reaction rate, minimizes side reactions.
Addition Rate Slow, dropwise addition of cyclopropanecarbonyl chlorideMaintains low concentration of acylating agent to favor mono-acylation.
Base 1.1-1.5 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA)Neutralizes HCl, prevents ring-opening and starting material protonation.
Work-up Neutral or slightly basic aqueous washAvoids acid-catalyzed ring-opening.

By carefully controlling these parameters, you can significantly improve the yield and purity of your N-(4-aminophenyl)cyclopropanecarboxamide synthesis. Should you continue to experience difficulties, please do not hesitate to contact our technical support team with your experimental details.

References

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Institutes of Health. [Link]

  • (PDF) Oxidative polymerization of p-phenylenediamine. ResearchGate. [Link]

  • Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. PubMed. [Link]

  • Penetration and haptenation of p-phenylenediamine. PubMed. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central. [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Wiley Online Library. [Link]

  • Evaluation of risk modification for p‐phenylenediamine sensitization by N‐acetyltransferase 1 and 2 for two highly sensitive cases. National Institutes of Health. [Link]

  • Method for continuously preparing N, N'-bis(1,4-dimethylpentyl)-p-phenylenediamine.
  • Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. PubMed. [Link]

  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. ResearchGate. [Link]

  • Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. ResearchGate. [Link]

  • Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. ResearchGate. [Link]

  • Process for 1,4-phenylenediamine.
  • Oxidation of p-Phenylenediamine. ResearchGate. [Link]

  • Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health. [Link]

  • A Study on the Synthesis of p-phenylenediamine (PPD) Using Copper Catalyst. ResearchGate. [Link]

  • Convenient Preparation of N,N′-Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. ResearchGate. [Link]

  • p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. Royal Society of Chemistry. [Link]

  • Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine). PubMed Central. [Link]

  • The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. White Rose eTheses Online. [Link]

  • Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. ResearchGate. [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. ChemRxiv. [Link]

  • Preparation of p-Phenylenediamine Modified Graphene Foam/Polyaniline@Epoxy Composite with Superior Thermal and EMI Shielding Performance. MDPI. [Link]

  • The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. PubMed Central. [Link]

  • 1, 3-Benzenedicarbonyl-Bis-(Amino Acid) and Dipeptide Candidates: Synthesis, Cytotoxic, Antimicrobial and Molecular Docking I. ScienceOpen. [Link]

Sources

Technical Support Center: Purification of Crude N-(4-aminophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(4-aminophenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key pharmaceutical intermediate. The following sections provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity and yield in your experiments.

Understanding the Core Purification Challenges

The purification of crude N-(4-aminophenyl)cyclopropanecarboxamide presents a unique set of challenges stemming from its chemical structure and common synthetic routes. The presence of a primary aromatic amine and an amide functional group dictates its reactivity and solubility, while typical impurities can be structurally similar to the target compound, complicating separation.

Key Challenges Include:

  • Structurally Similar Impurities: Unreacted starting materials and byproducts often share similar polarities and functionalities with the desired product.

  • Oxidative Instability: The aminophenyl group is susceptible to oxidation, leading to the formation of colored impurities, particularly when exposed to air and light.

  • Variable Solubility: Finding a suitable solvent system that allows for effective crystallization without significant product loss can be challenging.

  • Amphoteric Nature: The molecule possesses both a basic amine and a weakly acidic amide proton, which can influence its behavior in different pH environments.

Below is a diagram illustrating the logical workflow for addressing these purification challenges.

Purification_Workflow General Purification Workflow for N-(4-aminophenyl)cyclopropanecarboxamide Crude_Product Crude N-(4-aminophenyl)cyclopropanecarboxamide Initial_Analysis Initial Purity Assessment (TLC, HPLC) Crude_Product->Initial_Analysis Extraction Liquid-Liquid Extraction (Acid-Base Wash) Initial_Analysis->Extraction Aqueous Soluble Impurities Crystallization Recrystallization Initial_Analysis->Crystallization If Extraction is not required Extraction->Crystallization Partially Purified Product Chromatography Column Chromatography Extraction->Chromatography If Crystallization is ineffective Crystallization->Chromatography For higher purity Final_Analysis Final Purity and Characterization (HPLC, NMR, MS) Crystallization->Final_Analysis Crystalline Solid Chromatography->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: A general workflow for the purification of crude N-(4-aminophenyl)cyclopropanecarboxamide.

Troubleshooting Common Purification Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter.

Recrystallization Troubleshooting

Q1: My compound oils out during crystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

  • Causality: The high concentration of the solute in the hot solvent leads to a rapid decrease in solubility upon cooling, causing the compound to crash out as a liquid.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Re-heat the mixture to dissolve the oil, and add more of the hot solvent to decrease the concentration. A more dilute solution will cool more slowly, allowing for controlled crystal growth.[1]

    • Use a Solvent Mixture: Introduce a "poorer" solvent (one in which your compound is less soluble) dropwise into the hot, dissolved solution until it just becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the cloudiness and allow it to cool slowly. Common solvent systems for amides include hexane/ethyl acetate or ethanol/water.[2]

    • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.

A2: This indicates that the solution is not supersaturated, meaning there is too much solvent.

  • Causality: The concentration of the dissolved compound is below its saturation point at the lower temperature.

  • Troubleshooting Steps:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Continue to do this in small increments, allowing the solution to cool each time to check for crystal formation.[1]

    • Introduce a Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.

    • Use an Anti-Solvent: If you are using a single solvent, you can try adding a miscible solvent in which your compound is insoluble (an "anti-solvent"). Add the anti-solvent dropwise until the solution becomes persistently cloudy, then allow it to stand.

Q3: The recrystallized product is still colored, even though the crystals look well-formed. How can I remove the color?

A3: The color is likely due to highly conjugated, colored impurities that have been incorporated into the crystal lattice or are adsorbed onto the crystal surface. The aminophenyl moiety itself can be prone to oxidation, leading to colored byproducts.

  • Causality: Oxidized impurities or other colored byproducts are present and have similar solubility properties to the desired compound.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a small amount of activated carbon (about 1-2% w/w of your compound) to the hot solution and swirl. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping. Heat the mixture gently for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon, and then allow the filtrate to cool and crystallize.

    • Use of Reducing Agents: During the work-up or recrystallization, a small amount of a reducing agent like sodium bisulfite or sodium hydrosulfite can be added to the aqueous phase to prevent oxidation of the amine.[3]

    • Chromatographic Purification: If recrystallization and carbon treatment are insufficient, column chromatography is the next logical step.

Column Chromatography Troubleshooting

Q1: I am having trouble separating my product from a close-running impurity on a silica gel column.

A1: This is a common issue when impurities have similar polarities to the product.

  • Causality: The chosen mobile phase does not provide sufficient selectivity to resolve the two compounds on the stationary phase.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Adjust Polarity: If using a hexane/ethyl acetate system, try gradually decreasing the proportion of the more polar solvent (ethyl acetate). This will increase the retention time of both compounds but may improve separation.

      • Change Solvent System: Switch to a different solvent system with different selectivities. For example, dichloromethane/methanol or toluene/acetone might provide a different elution order or better separation.

    • Use a Different Stationary Phase: If silica gel is not effective, consider using alumina (basic or neutral) or reverse-phase silica (C18). Aromatic amines can sometimes interact favorably with different stationary phases.

    • Employ a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to sharpen the peak of your product and improve resolution from closely eluting impurities. A typical reverse-phase HPLC method for a similar compound uses a C18 column with a mobile phase of methanol and water.[4]

Q2: My product is streaking or tailing on the TLC plate and the column.

A2: Tailing is often observed with amines on silica gel.

  • Causality: The basic amine group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase. The triethylamine will compete with your product for the acidic sites on the silica, leading to sharper peaks.

    • Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel.

    • Check for Overloading: Ensure you are not loading too much sample onto your column, as this can also lead to tailing.

Liquid-Liquid Extraction Troubleshooting

Q1: How can I effectively remove unreacted p-phenylenediamine from my crude product?

A1: p-Phenylenediamine is a basic compound due to its two amino groups.

  • Causality: The basic nature of p-phenylenediamine allows for its separation from the neutral amide product through an acid wash.

  • Protocol:

    • Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The p-phenylenediamine will be protonated to form a water-soluble salt and will move into the aqueous layer.

    • Repeat the acid wash to ensure complete removal.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

    • Wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

Q2: How can I remove unreacted cyclopropanecarboxylic acid?

A2: Cyclopropanecarboxylic acid is an acidic compound.

  • Causality: The acidic nature of the carboxylic acid allows for its removal with a basic wash.

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent.

    • Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃ or 1 M NaOH). The carboxylic acid will be deprotonated to form a water-soluble salt and will be extracted into the aqueous layer.

    • Separate the layers and wash the organic layer with water and then brine.

    • Dry the organic layer and evaporate the solvent.

Below is a diagram illustrating the acid-base extraction strategy.

Extraction_Scheme Acid-Base Extraction Scheme Start Crude Product in Organic Solvent (Product + p-phenylenediamine + cyclopropanecarboxylic acid) Add_Acid Wash with 1M HCl (aq) Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic1 Organic Layer (Product + cyclopropanecarboxylic acid) Separate1->Organic1 Aqueous1 Aqueous Layer (p-phenylenediamine salt) Separate1->Aqueous1 Add_Base Wash with 5% NaHCO3 (aq) Organic1->Add_Base Separate2 Separate Layers Add_Base->Separate2 Organic2 Organic Layer (Pure Product) Separate2->Organic2 Aqueous2 Aqueous Layer (cyclopropanecarboxylic acid salt) Separate2->Aqueous2

Caption: A workflow for separating basic and acidic impurities using liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure N-(4-aminophenyl)cyclopropanecarboxamide?

  • Based on analogous aromatic amines and amides, the pure compound is expected to be an off-white to light tan solid. Any significant coloration (e.g., dark brown, red) likely indicates the presence of oxidized impurities.

Q2: What analytical techniques are recommended for assessing the purity of the final product?

  • High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile or methanol) is a good starting point. UV detection is suitable for this chromophoric molecule. Methods for similar compounds often use a mobile phase with a pH of around 4.0.[5][6]

  • Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the effectiveness of a purification step.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and identifying any residual impurities.

  • Mass Spectrometry (MS) is used to confirm the molecular weight of the compound.

Q3: How should I store the purified N-(4-aminophenyl)cyclopropanecarboxamide to prevent degradation?

  • Due to the susceptibility of the aminophenyl group to oxidation, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should also be protected from light and stored in a cool, dry place. Long-term stability studies should be conducted under controlled conditions to establish an appropriate retest date.[1][7][8]

Q4: What are some typical quantitative purity expectations for the crude and purified product?

Purification StageTypical Purity Range (%)Common Impurities
Crude Product 70 - 90Unreacted p-phenylenediamine, unreacted cyclopropanecarboxylic acid/derivative, di-acylated byproduct, colored impurities
After Extraction 85 - 95Structurally similar byproducts, residual colored impurities
After Recrystallization > 98Trace impurities
After Chromatography > 99.5Isomeric impurities (if applicable), trace unknown impurities

Note: These are estimated values and will vary depending on the specific reaction conditions and the effectiveness of each purification step.

References

  • Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. Available at: [Link]

  • Process for the purification of p-aminophenol. Google Patents.
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. ResearchGate. Available at: [Link]

  • Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. Available at: [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. ResearchGate. Available at: [Link]

  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ResearchGate. Available at: [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. Available at: [Link]

  • Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. MDPI. Available at: [Link]

  • 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. PubMed. Available at: [Link]

  • Decolorization of amines. Google Patents.
  • Removal or aromatic color bodies from aromatic hydrocarbon streams. Google Patents.
  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Removal of para-Phenylenediamine (PPD) Dye from Its Aqueous Solution by Adsorption Using the Activated Carbon Nanoparticles. ResearchGate. Available at: [Link]

  • Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines. ResearchGate. Available at: [Link]

  • Process for the preparation of cyclopropanecarboxamide. Google Patents.
  • Stability Studies-Regulations, Patient Safety & Quality. Coriolis Pharma. Available at: [Link]

  • Process for removing amide impurities in aromatic carboxylic acids. WIPO Patentscope. Available at: [Link]

  • ICH Stability Storage & cGMP Stability Studies. Intertek. Available at: [Link]

  • Cyclopropane carboxamides. Google Patents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available at: [Link]

  • Method of removing colorants from wastewater. Google Patents.
  • Industrial process for the preparation of cariprazine. Google Patents.
  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. Available at: [Link]

  • N-[(4-Aminophenyl)sulfonyl]cyclopropanecarboxamide. PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-Aminophenyl_sulfonyl_cyclopropanecarboxamide]([Link]

  • Processes for nitration of n-substituted imidazoles. Google Patents.
  • Release Testing and Stability Studies for Drug Products. CARBOGEN AMCIS. Available at: [Link]

  • Process for the preparation and purification of apixaban. Google Patents.
  • N-(4-Aminophenyl)propanamide. PubChem. Available at: [Link]

Sources

stability issues of N-(4-aminophenyl)cyclopropanecarboxamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals working with N-(4-aminophenyl)cyclopropanecarboxamide. While specific, comprehensive stability data for this compound is not extensively documented in publicly available literature, its chemical structure, featuring a primary aromatic amine and an amide linkage, suggests potential stability liabilities. This document provides a framework for anticipating, identifying, and mitigating these issues in solution. Our approach is grounded in established principles of chemical kinetics and degradation pathways common to these functional groups.

The guidance herein is proactive, aiming to empower you to design robust experiments and interpret your findings accurately. We will cover hypothesized degradation pathways, provide detailed experimental protocols for stability assessment, and offer a troubleshooting guide for common issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses fundamental questions about the potential stability of N-(4-aminophenyl)cyclopropanecarboxamide based on its molecular structure.

Q1: What are the primary structural features of N-(4-aminophenyl)cyclopropanecarboxamide that could lead to instability in solution?

A1: The molecule contains two key functional groups that are susceptible to degradation:

  • The Amide Linkage: The bond between the cyclopropane ring and the aminophenyl group is an amide. Amide bonds are susceptible to hydrolysis, which is the cleavage of this bond by water. This reaction can be significantly accelerated by acidic or basic conditions (i.e., low or high pH).

  • The 4-Aminophenyl Group (Aniline Moiety): The primary aromatic amine (aniline) is prone to oxidation. This process can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photoxidation). Oxidation often leads to the formation of colored degradants, which can be a primary indicator of compound instability.

Q2: What are the likely degradation products I should be looking for?

A2: Based on the potential degradation pathways, the two primary degradation products you would expect to see are:

  • From Amide Hydrolysis: Cleavage of the amide bond would result in the formation of cyclopropanecarboxylic acid and p-phenylenediamine .

  • From Oxidation: Oxidation of the aniline moiety can lead to a complex mixture of products, including nitroso, nitro, and azo compounds, as well as polymeric materials. These are often highly colored, and your solution may turn yellow, brown, or even black.

Q3: What are the optimal general storage conditions for solutions of N-(4-aminophenyl)cyclopropanecarboxamide?

A3: To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, the following conditions are recommended as a starting point, pending a full stability study:

  • pH: Maintain a neutral pH (approximately 6.5-7.5). Both acidic and basic conditions are likely to accelerate amide hydrolysis.

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C.

  • Light: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. A properly developed HPLC method should be able to separate the parent compound, N-(4-aminophenyl)cyclopropanecarboxamide, from its potential degradation products. UV-Vis spectrophotometry can also be useful for detecting the formation of colored oxidative degradants, but it is not specific and cannot resolve different species.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section is formatted as a troubleshooting guide to help you diagnose and resolve specific issues you might encounter during your experiments.

Issue 1: My stock solution has turned yellow/brown overnight.

Potential Cause Explanation Troubleshooting Steps
Oxidation of the Aniline Moiety The primary aromatic amine is highly susceptible to oxidation by atmospheric oxygen, which is often accelerated by light or trace metal contaminants. This process forms colored impurities.1. Protect from Light: Immediately prepare a fresh solution in an amber vial or a clear vial wrapped in foil. 2. Use High-Purity Solvents: Ensure your solvents are HPLC-grade or equivalent to minimize metal ion contamination. 3. Inert Atmosphere: If the problem persists, degas your solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes) before dissolving the compound. Store the solution under an inert gas headspace.

Issue 2: I am observing a progressive loss of my parent compound peak in HPLC analysis over time, even when the solution is protected from light.

Potential Cause Explanation Troubleshooting Steps
Amide Hydrolysis The amide bond is likely hydrolyzing. This is highly dependent on the pH of your solution. Even unbuffered solutions can have a pH that promotes slow hydrolysis.1. Measure pH: Check the pH of your solution. 2. Buffer the Solution: Prepare a new solution using a buffer at a neutral pH (e.g., a phosphate buffer at pH 7.0-7.4). Compare the stability of the buffered solution to your original formulation. 3. Temperature Control: Ensure your solution is stored at a consistently low temperature (e.g., 4°C). Avoid repeated freeze-thaw cycles.

Issue 3: I see new, unidentified peaks appearing in my chromatogram during my experiment.

This is a common sign of degradation. The following workflow will help you identify the source.

G start New Peaks Observed in HPLC check_blanks 1. Analyze Blanks (Solvent, Mobile Phase) start->check_blanks is_contaminant Are peaks present in blanks? check_blanks->is_contaminant contaminant Source is contamination. Clean system and use pure reagents. is_contaminant->contaminant Yes not_contaminant No is_contaminant->not_contaminant forced_degradation 2. Perform Forced Degradation Study not_contaminant->forced_degradation match_degradants Do new peaks match forced degradation peaks? forced_degradation->match_degradants degradant Peaks are degradants. Optimize storage and experimental conditions. match_degradants->degradant Yes other_source Peaks are from another source (e.g., reaction byproduct). Investigate experimental design. match_degradants->other_source No

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Part 3: Experimental Protocols

To properly investigate the stability of N-(4-aminophenyl)cyclopropanecarboxamide, a forced degradation study is essential. This will help you identify potential degradation products and develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • N-(4-aminophenyl)cyclopropanecarboxamide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with a UV detector

  • Photostability chamber (or a light source with controlled output)

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of N-(4-aminophenyl)cyclopropanecarboxamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor solution. Aim for a final compound concentration of approximately 100 µg/mL.

    Stress Condition Procedure Target Degradation
    Acid Hydrolysis Add HCl to a final concentration of 0.1 N. Incubate at 60°C.5-20%
    Base Hydrolysis Add NaOH to a final concentration of 0.1 N. Incubate at 60°C.5-20%
    Oxidation Add H₂O₂ to a final concentration of 3%. Incubate at room temperature.5-20%
    Thermal Degradation Incubate the solution (in a neutral buffer) at 80°C.5-20%
    Photodegradation Expose the solution (in a neutral buffer) to light in a photostability chamber.5-20%
  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Before HPLC analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration with mobile phase.

  • HPLC Analysis: Analyze all samples using an appropriate HPLC method. Monitor for the decrease in the parent peak area and the appearance of new peaks.

Hypothesized Degradation Pathways Diagram

G cluster_0 Hypothesized Degradation of N-(4-aminophenyl)cyclopropanecarboxamide cluster_1 Hydrolysis (Acid/Base) cluster_2 Oxidation (O2, Light, Metal Ions) parent N-(4-aminophenyl)cyclopropanecarboxamide hydrolysis_prod1 p-Phenylenediamine parent->hydrolysis_prod1 Amide Cleavage hydrolysis_prod2 Cyclopropanecarboxylic Acid parent->hydrolysis_prod2 Amide Cleavage oxidation_prod Colored Impurities (Nitroso, Azo, Polymeric species) parent->oxidation_prod Aniline Oxidation

Technical Support Center: Optimizing Coupling Reactions with Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing reaction conditions when using cyclopropanecarbonyl chloride. This guide, designed by Senior Application Scientists, provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. We move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in the lab.

Section 1: Safety First - Handling Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride is a reactive and hazardous chemical.[1][2][3][4][5][6] Before beginning any experiment, it is crucial to read and understand the Safety Data Sheet (SDS).

Key Hazards:

  • Flammable: It is a flammable liquid and vapor.[1] Keep away from heat, sparks, and open flames.[2][4][6]

  • Corrosive: Causes severe skin burns and eye damage.[1][2][5]

  • Toxic: Toxic if swallowed.[1][2]

  • Moisture Sensitive: Reacts violently with water, releasing toxic hydrogen chloride gas.[2][3][4][7][8] All experiments must be conducted under anhydrous conditions.

Personal Protective Equipment (PPE):

Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • Flame-retardant lab coat

  • Work in a properly functioning chemical fume hood.

Section 2: The Reaction - General Protocol for Amide Coupling

The most common application of cyclopropanecarbonyl chloride is in the formation of amide bonds through reaction with a primary or secondary amine.[8][9][10][11] This reaction is a nucleophilic acyl substitution.[10][11]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine and Base in Anhydrous Solvent addition Slowly Add Acid Chloride Solution to Amine Mixture at 0 °C prep_amine->addition prep_acid_chloride Prepare Solution of Cyclopropanecarbonyl Chloride prep_acid_chloride->addition stir Stir at Room Temperature (Monitor by TLC/LC-MS) addition->stir quench Quench Reaction with Water/Aqueous Solution stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for amide coupling with cyclopropanecarbonyl chloride.

Step-by-Step Protocol:
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, dissolve the amine (1.0 eq) and a non-nucleophilic base (1.1 - 1.5 eq, e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF).[12]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Slowly add a solution of cyclopropanecarbonyl chloride (1.0 - 1.2 eq) in the same anhydrous solvent to the cooled amine solution. The slow addition helps to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Proposed Solution(s)
No or Low Product Formation 1. Inactive Amine: The amine starting material may be of poor quality or has degraded.1. Verify the purity of the amine by NMR or LC-MS. If necessary, purify the amine before use.
2. Poor Nucleophilicity of Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity.2. Consider using a stronger, non-nucleophilic base (e.g., DBU) to fully deprotonate the amine. Alternatively, a different coupling agent might be required if the amine is particularly unreactive.
3. Hydrolysis of Cyclopropanecarbonyl Chloride: The acid chloride is highly moisture-sensitive.[2][4][7][8]3. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
4. Formation of Amine Hydrochloride Salt: The HCl byproduct can protonate the starting amine, rendering it non-nucleophilic.[10]4. Ensure at least one equivalent of a tertiary amine base (e.g., triethylamine, diisopropylethylamine) is used to scavenge the HCl.[13]
Multiple Products/Side Reactions 1. Double Acylation: If the amine has other nucleophilic sites (e.g., a hydroxyl group), these may also react.1. Use a protecting group strategy to block other reactive sites on the amine.
2. Ring Opening of Cyclopropyl Group: Under harsh conditions (strong acid or high temperatures), the strained cyclopropane ring can potentially open.2. Maintain a low reaction temperature, especially during the addition of the acid chloride. Avoid strongly acidic work-up conditions if possible.
3. Reaction with Solvent: In some cases, the solvent may react with the highly electrophilic acid chloride.3. Choose a non-reactive, aprotic solvent such as dichloromethane, THF, or acetonitrile.
Difficult Purification 1. Excess Acid Chloride: Using a large excess of cyclopropanecarbonyl chloride can complicate purification.1. Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the acid chloride. Any remaining acid chloride can be quenched with a small amount of an amine scavenger resin.
2. Product Solubility Issues: The resulting amide may have poor solubility in common chromatography solvents.2. Experiment with different solvent systems for chromatography. If the product is a solid, recrystallization may be a viable purification method.

Section 4: Frequently Asked Questions (FAQs)

Q1: My amine is very sterically hindered. What can I do to improve the reaction yield?

A1: Steric hindrance can significantly slow down the reaction. Consider the following:

  • Increase Reaction Time and/or Temperature: After the initial addition at 0 °C, you can slowly warm the reaction to room temperature or even gently heat it (e.g., to 40 °C). Monitor carefully for any decomposition.

  • Use a Less Hindered Base: A bulky base might interfere with the approach of the amine to the acid chloride. A smaller tertiary amine like triethylamine may be more effective than diisopropylethylamine in this case.

  • Consider a Different Coupling Reagent: If direct acylation with the acid chloride is unsuccessful, you can convert the cyclopropanecarboxylic acid to an amide using peptide coupling reagents like HATU or HOBt/EDC, which may be more effective for hindered substrates.[14]

Q2: Can I use a different base, like pyridine?

A2: Yes, pyridine can be used as both a base and a nucleophilic catalyst.[13][15] It can react with the acid chloride to form a highly reactive acylpyridinium salt, which then reacts with the amine. This can be beneficial for less reactive amines. However, be aware that pyridine can be more difficult to remove during work-up due to its higher boiling point and water solubility.

Q3: How do I know if my cyclopropanecarbonyl chloride is of good quality?

A3: High-quality cyclopropanecarbonyl chloride should be a clear, colorless to slightly yellow liquid.[5] The presence of a significant color or solid precipitate may indicate decomposition. A simple quality check is to carefully add a drop to a vial of anhydrous methanol; a vigorous reaction should be observed. For a more rigorous check, an IR spectrum should show a strong carbonyl stretch around 1785 cm⁻¹ and an absence of a broad hydroxyl peak from the corresponding carboxylic acid.

Q4: What is the mechanism of the reaction?

A4: The reaction proceeds through a nucleophilic addition-elimination mechanism .[10][11]

Caption: Nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride.[10]

  • Tetrahedral Intermediate: This forms a tetrahedral intermediate where the carbonyl double bond is broken.

  • Elimination: The carbonyl double bond reforms, and the chloride ion is eliminated as a good leaving group.

  • Deprotonation: A base removes a proton from the nitrogen to give the final neutral amide product.

References

  • Synthesis of cyclopropanes . Organic Chemistry Portal. [Link]

  • Cyclopropanecarbonyl chloride . PubChem. [Link]

  • Osorio-Tejada, J. L., et al. (2023). The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions . Green Chemistry, 25(23), 9573-9588. [Link]

  • Solvent Effects in Friedel–Crafts Reaction . Chemistry Stack Exchange. [Link]

  • Reactions of Acid Chlorides . Chemistry LibreTexts. [Link]

  • Failed suzuki coupling, any suggenstions? . Reddit. [Link]

  • Metal-catalysed C–C bond formation at cyclopropanes . ResearchGate. [Link]

  • Tips and tricks for difficult amide bond formation? . Reddit. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles . Chemistry Steps. [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Overview of Acylation Reactions and Acyl Chlorides . YouTube. [Link]

  • Catalytic enantioselective synthesis of alkylidenecyclopropanes . National Institutes of Health. [Link]

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor . National Institutes of Health. [Link]

  • reaction between acyl chlorides and amines - addition / elimination . Chemguide. [Link]

  • Acylation Mechanism . Save My Exams. [Link]

  • Optimization of Coupling reagent along with reaction time and outcome . ResearchGate. [Link]

  • AS/A-level - Acylation (Acyl Chlorides) . Tuttee Academy. [Link]

  • What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)? . ResearchGate. [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions . Organic Chemistry Portal. [Link]

Sources

preventing byproduct formation in N-(4-aminophenyl)cyclopropanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-aminophenyl)cyclopropanecarboxamide Synthesis

A Guide to Preventing Byproduct Formation and Optimizing Yield

Welcome to the technical support center for the synthesis of N-(4-aminophenyl)cyclopropanecarboxamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with this synthesis, primarily the prevention of the di-acylated byproduct.

The selective mono-acylation of p-phenylenediamine is a classic challenge in synthetic chemistry. Statistically, a 1:1 reaction of a diamine and an acylating agent can lead to a mixture of starting material, the desired mono-acylated product, and the di-acylated byproduct.[1] The high reactivity of the second amino group after the first acylation often leads to the formation of the undesired N,N'-(1,4-phenylene)bis(cyclopropanecarboxamide). This guide provides a series of frequently asked questions and detailed protocols to help you maximize the yield and purity of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of the di-acylated byproduct, N,N'-(1,4-phenylene)bis(cyclopropanecarboxamide). How can I improve the selectivity for the mono-acylated product?

This is the most common issue in this synthesis. The formation of the di-acylated byproduct is a result of the second amino group of the mono-acylated product reacting with another equivalent of the cyclopropanecarbonyl chloride. To favor mono-acylation, you need to manipulate the reaction conditions to exploit the difference in reactivity between p-phenylenediamine and N-(4-aminophenyl)cyclopropanecarboxamide.

Core Strategy: Kinetic Control

The key is to ensure that the cyclopropanecarbonyl chloride is more likely to react with the more abundant and more nucleophilic p-phenylenediamine than the mono-acylated product.

Troubleshooting Steps:

  • Excess of p-Phenylenediamine: The most effective method to ensure mono-acylation is to use a significant excess of the diamine. By increasing the concentration of p-phenylenediamine relative to the cyclopropanecarbonyl chloride, you statistically favor the reaction of the acylating agent with the starting diamine. A molar ratio of 3:1 to 5:1 (p-phenylenediamine : cyclopropanecarbonyl chloride) is a good starting point.[2]

  • Slow Addition of Acylating Agent: Adding the cyclopropanecarbonyl chloride solution dropwise over an extended period (e.g., 1-2 hours) to a stirred solution of the diamine is crucial.[3][4] This prevents a localized high concentration of the acylating agent, which would otherwise increase the likelihood of di-acylation.[1]

  • Low Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0-5 °C) reduces the overall reaction rate. This can enhance the selectivity as the more nucleophilic p-phenylenediamine will still react preferentially, while the rate of the second acylation is further diminished.

Q2: What is the optimal choice of base and solvent for this reaction?

The choice of base and solvent is critical for controlling the reaction and minimizing side reactions. The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous base.[5][6][7]

  • Base: The primary role of the base is to neutralize the HCl generated during the reaction.[5][6] This is essential because the HCl would otherwise protonate the amino groups of p-phenylenediamine, rendering them non-nucleophilic. An inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is often used in a biphasic system.[6][8] Alternatively, an organic base such as triethylamine (Et₃N) or pyridine can be used in an anhydrous organic solvent.[3][4] For biphasic systems, maintaining a pH around 10-12 is often recommended.[7]

  • Solvent:

    • Biphasic System: A common approach is to use a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether with an aqueous solution of the base.[7] This setup, known as Schotten-Baumann conditions, is effective because the p-phenylenediamine can be acylated at the interface or in the organic phase, while the HCl byproduct is neutralized in the aqueous phase.

    • Homogeneous System: Anhydrous polar aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) can be used with an organic base like triethylamine.[3][4] This allows for a more controlled, single-phase reaction.

Recommendation: For better control and selectivity, a biphasic system of DCM/water with NaOH or K₂CO₃ is a robust starting point.

Reaction Condition Comparison
ParameterBiphasic (Schotten-Baumann)Anhydrous OrganicRationale
Solvent System DCM / WaterTHF or DCMBiphasic system allows for easy separation and neutralization of HCl.
Base NaOH, K₂CO₃Triethylamine, PyridineInorganic bases are inexpensive and effective. Organic bases are used when substrates are not water-soluble.
Temperature 0-25 °C0-25 °CLower temperatures generally improve selectivity.
Key Advantage Excellent for HCl scavenging, simple workup.Good for substrates with poor water solubility.The choice depends on the solubility of the starting materials.
Q3: I am observing other impurities besides the di-acylated product. What could they be and how can I prevent them?

Besides di-acylation, other side reactions can occur:

  • Hydrolysis of Cyclopropanecarbonyl Chloride: If using an aqueous system, the acyl chloride can be hydrolyzed back to cyclopropanecarboxylic acid. This is more likely to occur if the pH is too high or if the mixing of the biphasic system is inefficient. Using a continuous flow reactor can sometimes suppress undesired hydrolysis compared to batch conditions.[9]

    • Prevention: Ensure efficient stirring of the biphasic mixture to facilitate the reaction between the amine and the acyl chloride. Avoid excessively high pH.

  • Oxidation of p-Phenylenediamine: p-Phenylenediamine and its derivatives can be susceptible to air oxidation, leading to colored impurities (often appearing as a darkening of the reaction mixture).

    • Prevention: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using deoxygenated solvents can also be beneficial.

Q4: What is the best way to purify the final product and remove the unreacted p-phenylenediamine and the di-acylated byproduct?

A multi-step purification strategy is typically required.

  • Aqueous Workup: After the reaction is complete, the first step is an aqueous workup to remove the excess p-phenylenediamine and the base.

    • Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1 M HCl or 1 M citric acid) will protonate the basic amino groups of the unreacted p-phenylenediamine, transferring it to the aqueous layer.[10] The amide product is significantly less basic and will remain in the organic phase.

    • Base Wash: A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove any remaining acidic impurities, such as cyclopropanecarboxylic acid from hydrolysis.[10]

    • Brine Wash: A final wash with saturated sodium chloride (brine) will help to remove residual water from the organic layer before drying.[10]

  • Crystallization/Recrystallization: The di-acylated byproduct, N,N'-(1,4-phenylene)bis(cyclopropanecarboxamide), is significantly less polar than the mono-acylated product due to the absence of a free amino group. This difference in polarity can be exploited for purification.

    • Procedure: After the workup and removal of the solvent, the crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water). The less soluble di-acylated product may precipitate first, or the desired mono-acylated product can be selectively crystallized.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a reliable method.

    • Eluent System: A gradient of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol) can be used. The less polar di-acylated byproduct will elute first, followed by the more polar mono-acylated product.

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key to selectivity is favoring the first reaction over the second.

G cluster_0 Step 1: Desired Mono-acylation cluster_1 Step 2: Undesired Di-acylation PPD p-Phenylenediamine (H₂N-Ph-NH₂) Intermediate1 Tetrahedral Intermediate PPD->Intermediate1 + CPC Product_Mono2 Mono-acylated Product (cPr-CONH-Ph-NH₂) CPC Cyclopropanecarbonyl Chloride (cPr-COCl) Product_Mono N-(4-aminophenyl)cyclopropanecarboxamide (cPr-CONH-Ph-NH₂) Intermediate1->Product_Mono - Cl⁻ HCl1 HCl Product_Mono->Product_Mono + H⁺ Intermediate2 Tetrahedral Intermediate Product_Mono2->Intermediate2 + CPC CPC2 Cyclopropanecarbonyl Chloride (cPr-COCl) Product_Di Di-acylated Byproduct (cPr-CONH-Ph-NHCO-cPr) Intermediate2->Product_Di - Cl⁻ HCl2 HCl Product_Di->Product_Di + H⁺

Caption: Reaction pathway for mono- and di-acylation.

Troubleshooting Workflow

This workflow helps diagnose and solve common issues during the synthesis.

G cluster_solutions Corrective Actions start Reaction Start check_purity Analyze Crude Product (TLC/LCMS) start->check_purity low_conversion Low Conversion of p-Phenylenediamine check_purity->low_conversion Incomplete high_diacylation High Di-acylation Byproduct check_purity->high_diacylation Low Selectivity other_impurities Other Impurities Present check_purity->other_impurities Complex Mixture success High Purity Product check_purity->success Clean sol_conversion Increase Reaction Time Check Acyl Chloride Quality low_conversion->sol_conversion sol_diacylation Increase p-Phenylenediamine Excess Slow Down Acyl Chloride Addition Lower Reaction Temperature high_diacylation->sol_diacylation sol_impurities Use Inert Atmosphere Ensure Efficient Mixing other_impurities->sol_impurities sol_conversion->start Re-run sol_diacylation->start Re-run sol_impurities->start Re-run

Sources

dealing with poor solubility of N-(4-aminophenyl)cyclopropanecarboxamide during assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-aminophenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound during their assays. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to directly address the specific issues you may face in your experiments. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity and success of your research.

Understanding the Challenge: Poor Solubility

N-(4-aminophenyl)cyclopropanecarboxamide, like many aromatic amides, can exhibit poor aqueous solubility, which can significantly impact assay performance, leading to issues such as compound precipitation, inaccurate concentration measurements, and unreliable biological data. This guide will walk you through a systematic approach to address these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation of N-(4-aminophenyl)cyclopropanecarboxamide in my aqueous assay buffer. What is the most likely cause?

A1: Precipitation in aqueous buffers is a common issue for compounds with aromatic and amide functional groups, which often have low water solubility. The primary cause is the unfavorable energetics of dissolving a relatively nonpolar compound in a polar aqueous environment. Factors that can exacerbate this include high compound concentrations, low buffer temperature, and the presence of salts in the buffer that can decrease solubility (salting-out effect).

Q2: What is a good starting solvent for making a stock solution of N-(4-aminophenyl)cyclopropanecarboxamide?

A2: For initial stock solutions, a strong, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a widely used "universal" solvent in biological assays due to its ability to dissolve a wide range of organic compounds.[1][2] It is generally well-tolerated by many assay systems at low final concentrations (typically ≤ 0.5%). We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. It is crucial to determine the maximum tolerable concentration of DMSO for your specific cell line and assay. A common practice is to run a vehicle control experiment where cells are exposed to serial dilutions of DMSO in your assay medium to identify the concentration at which cell viability or other key assay readouts are not adversely affected. Generally, keeping the final DMSO concentration at or below 0.5% (v/v) is a safe starting point for many cell-based assays.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

If you are encountering persistent solubility issues with N-(4-aminophenyl)cyclopropanecarboxamide, follow this tiered troubleshooting guide. Start with the simplest and most common techniques before moving to more complex formulation strategies.

Tier 1: Co-Solvent Optimization

The first line of defense against poor solubility is the judicious use of co-solvents.

Protocol 1: DMSO Stock Solution and Serial Dilution
  • Stock Solution Preparation:

    • Weigh out the required amount of N-(4-aminophenyl)cyclopropanecarboxamide powder.

    • Add 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

    • Gently vortex and/or sonicate in a water bath until the compound is fully dissolved. Visually inspect for any remaining solid particles.

  • Intermediate Dilution (Optional but Recommended):

    • Perform an intermediate dilution of your DMSO stock solution in your assay buffer. This helps to minimize the risk of precipitation when making the final dilution.

    • For example, dilute your 20 mM stock 1:10 in assay buffer to create a 2 mM intermediate solution with 10% DMSO.

  • Final Dilution:

    • Add the intermediate dilution or the stock solution to your final assay volume to reach the desired working concentration.

    • Ensure the final concentration of DMSO is within the tolerated range for your assay.

Troubleshooting DMSO-Related Issues:
  • Issue: The compound precipitates upon dilution in the aqueous buffer.

  • Solution:

    • Lower the Working Concentration: The simplest solution is often to reduce the final concentration of the compound in your assay.

    • Increase Final DMSO Concentration: If your assay can tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) can help maintain solubility.

    • "Pluronic" Method: When diluting, add the DMSO stock to a vigorously vortexing tube of assay buffer. This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation.

Tier 2: pH Modification

The solubility of compounds with ionizable groups can often be influenced by the pH of the solution. N-(4-aminophenyl)cyclopropanecarboxamide has an amino group which is basic.

Q4: Can I improve the solubility of N-(4-aminophenyl)cyclopropanecarboxamide by adjusting the pH?

A4: Yes, for compounds with a basic functional group like the aminophenyl moiety, decreasing the pH of the buffer will protonate the amine, forming a more soluble salt.

Protocol 2: pH-Adjusted Buffers
  • Determine the pKa: If not known, the pKa of the ionizable group can be predicted using software or found in the literature for similar compounds. The amino group on the phenyl ring is expected to have a pKa in the range of 4-5.

  • Buffer Selection: Prepare your assay buffer at a pH that is at least 1-2 units below the pKa of the amino group. For example, if the pKa is 4.5, using a buffer at pH 3.5 or lower should increase solubility.

  • Assay Compatibility: Crucially, you must verify that the altered pH does not negatively impact your assay components (e.g., enzyme activity, cell viability, protein stability). Run appropriate controls.

Tier 3: Use of Solubilizing Excipients

When co-solvents and pH adjustments are insufficient or incompatible with the assay, solubilizing excipients can be employed. It is estimated that approximately 40% of approved drugs and up to 90% of new drug candidates have poor water solubility, making these advanced techniques critical in drug development.[3][4][5]

Surfactants

Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Common Non-ionic Surfactants:

    • Tween® 20 or Tween® 80

    • Triton™ X-100

  • Starting Concentration: Begin with a low concentration of surfactant (e.g., 0.01% w/v) in your assay buffer and increase incrementally if needed.

  • Caution: Surfactants can interfere with some biological assays, particularly those involving proteins or cell membranes. Always run a vehicle control with the surfactant alone.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds.

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

  • Protocol 3: Cyclodextrin Formulation

    • Prepare a solution of the cyclodextrin (e.g., 10% w/v HP-β-CD) in your assay buffer.

    • Add your DMSO stock solution of N-(4-aminophenyl)cyclopropanecarboxamide to the cyclodextrin-containing buffer.

    • Allow the mixture to equilibrate (e.g., by shaking or rotating overnight) to facilitate complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.

Summary of Solubilization Strategies

StrategyPrincipleKey Considerations
Co-solvents (e.g., DMSO) Increase the polarity of the solvent mixture.Assay compatibility, final concentration.
pH Modification Ionize the compound to a more soluble form.pKa of the compound, assay pH tolerance.
Surfactants Micellar encapsulation of the compound.Potential for assay interference, critical micelle concentration.
Cyclodextrins Formation of inclusion complexes.Binding affinity, potential for competitive displacement.

Decision-Making Workflow for Solubilization

The following diagram illustrates a logical workflow for addressing the solubility of N-(4-aminophenyl)cyclopropanecarboxamide.

Solubility_Workflow start Start: Solubility Issue with N-(4-aminophenyl)cyclopropanecarboxamide stock_solution Prepare 10-50 mM Stock in 100% DMSO start->stock_solution dilute Dilute in Aqueous Assay Buffer stock_solution->dilute precipitation_check Precipitation Observed? dilute->precipitation_check success Proceed with Assay precipitation_check->success No troubleshoot Initiate Troubleshooting precipitation_check->troubleshoot Yes lower_conc Option 1: Lower Final Compound Concentration troubleshoot->lower_conc ph_adjust Option 2: Adjust Buffer pH (if ionizable group present) troubleshoot->ph_adjust excipients Option 3: Use Solubilizing Excipients troubleshoot->excipients lower_conc->dilute ph_adjust->dilute surfactant Try Surfactants (e.g., Tween 80) excipients->surfactant cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) excipients->cyclodextrin surfactant->dilute cyclodextrin->dilute

Caption: A stepwise decision-making workflow for addressing solubility issues.

Experimental Protocol: Solubility Assessment

To systematically determine the best solubilization strategy, a small-scale solubility assessment is recommended.

Solubility_Assessment_Workflow start Prepare High Concentration Stock (e.g., 20 mM in DMSO) add_stock Add stock to each condition to achieve target concentration start->add_stock condition1 Buffer + 0.5% DMSO condition1->add_stock condition2 Buffer + 1% DMSO condition2->add_stock condition3 pH-adjusted Buffer + 0.5% DMSO condition3->add_stock condition4 Buffer + 0.01% Tween 80 + 0.5% DMSO condition4->add_stock condition5 Buffer + 2% HP-β-CD + 0.5% DMSO condition5->add_stock equilibrate Equilibrate (e.g., 2h at RT with shaking) add_stock->equilibrate centrifuge Centrifuge to pellet undissolved compound equilibrate->centrifuge analyze Analyze supernatant (e.g., by HPLC-UV or LC-MS/MS) centrifuge->analyze

Caption: Experimental workflow for assessing solubility in different formulations.

By following these structured troubleshooting guides and understanding the underlying principles of solubilization, you can effectively address the challenges posed by the poor solubility of N-(4-aminophenyl)cyclopropanecarboxamide and ensure the generation of high-quality, reliable data in your assays.

References

  • Cheméo. (n.d.). Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55175559, N-(4-aminophenyl)-N-ethylcyclopentanecarboxamide. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Datta, S., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Singh, R., et al. (2021). Amide Bond Activation of Biological Molecules. Molecules.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Formulation strategies for poorly soluble drugs.
  • Kushwaha, N., et al. (n.d.). Synthesis of some Amide derivatives and their Biological activity.
  • Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Frontiers in Chemistry.
  • Li, Y., et al. (2024).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90657103, N-[(4-Aminophenyl)sulfonyl]cyclopropanecarboxamide. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-Aminophenyl_sulfonyl_cyclopropanecarboxamide]([Link]

  • Kim, M., et al. (2018). 4-Aminophenyl Acetamides and Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16228716, N-(3-Aminophenyl)cyclopropanecarboxamide. Retrieved from [Link]

  • Pinal, R. (Ed.). (n.d.). Special Issue: Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI.
  • El-Damasy, A. K., et al. (2018). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Kim, M., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry.
  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91763717, N-(4-aminophenyl)-N-ethylcycloheptanecarboxamide. Retrieved from [Link]

  • Li, Y., et al. (2024). Fabricating Zein-OSA Starch Complexes as Multifunctional Carriers for Carrot Oil. MDPI.
  • Kyne, S., et al. (2017). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega.
  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Solubility in DMSO - Dimethyl Sulfoxide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80376, Cyclopropanecarboxamide. Retrieved from [Link]

  • Hsiao, S. H., & Lin, S. Y. (2020). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3.

Sources

Validation & Comparative

A Tale of Two Scaffolds: Unraveling the Biological Activity of N-(4-aminophenyl)cyclopropanecarboxamide Versus Its Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, subtle structural modifications can lead to profound differences in biological activity. This guide delves into a comparative analysis of N-(4-aminophenyl)cyclopropanecarboxamide and its benzamide analogs. While direct head-to-head experimental data for N-(4-aminophenyl)cyclopropanecarboxamide is emerging, we can extrapolate from established knowledge of related compounds to provide a scientifically grounded comparison for researchers in drug development. This guide will focus primarily on the well-documented role of the N-(aminophenyl)benzamide scaffold in histone deacetylase (HDAC) inhibition to frame our analysis.

Introduction: The Significance of the Amide Scaffold

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. A particularly significant class of benzamides are the N-(2-aminophenyl)benzamides, which have been extensively investigated as selective inhibitors of Class I histone deacetylases (HDACs)[2][3]. HDACs are crucial epigenetic regulators, and their dysregulation is implicated in various diseases, most notably cancer[4][5]. The N-(2-aminophenyl)benzamide moiety serves as an effective zinc-binding group, essential for inhibiting the catalytic activity of these zinc-dependent enzymes[2].

The introduction of a cyclopropane ring in place of the phenyl ring in the benzamide core, yielding N-(4-aminophenyl)cyclopropanecarboxamide, presents an intriguing structural modification. The cyclopropane group, a three-membered carbocycle, is a fascinating bioisostere for phenyl rings and carbon-carbon double bonds[6]. Its rigid, strained nature can impart unique conformational constraints and electronic properties to a molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile[6][7]. This guide will explore the anticipated impact of this structural change on biological activity, with a primary focus on HDAC inhibition.

Comparative Analysis of Biological Activity: A Focus on HDAC Inhibition

The N-(aminophenyl)benzamide scaffold is a well-established pharmacophore for Class I HDAC inhibitors[2]. These enzymes, specifically HDAC1, HDAC2, and HDAC3, are critical for the deacetylation of histone proteins, leading to chromatin condensation and transcriptional repression. Inhibiting these enzymes can restore the expression of tumor suppressor genes, making them a key target in oncology[4][8].

Benzamide Analogs: Potent and Selective HDAC Inhibition

Numerous studies have demonstrated that N-(2-aminophenyl)benzamide derivatives are potent inhibitors of HDAC1, 2, and 3[2]. For instance, the compound MGCD0103 (mocetinostat), which features a more complex N-(2-aminophenyl)-4-substituted benzamide structure, selectively inhibits HDACs 1, 2, 3, and 11 at submicromolar concentrations[9]. This inhibition leads to the accumulation of acetylated histones, induction of the cell cycle inhibitor p21, cell cycle arrest, and apoptosis in cancer cells[9].

The general structure-activity relationship (SAR) for benzamide-based HDAC inhibitors highlights the importance of three key components: a zinc-binding group (the N-(2-aminophenyl)benzamide), a linker region, and a "cap" group that interacts with the surface of the enzyme[1].

N-(4-aminophenyl)cyclopropanecarboxamide: An Inferential Analysis

While direct experimental data on the HDAC inhibitory activity of N-(4-aminophenyl)cyclopropanecarboxamide is not extensively available in the public domain, we can infer its potential based on related research. A study on 2-substituted benzamide HDAC3 inhibitors revealed that replacing the phenyl ring with a cyclopropyl group (compound 36 in the study) resulted in a potent and highly selective HDAC3 inhibitor[10]. This finding is significant as it suggests that the cyclopropane ring can effectively mimic the interactions of the phenyl ring within the HDAC active site, while potentially offering improved properties.

The cyclopropane ring is smaller and more rigid than a phenyl ring. This can be advantageous in drug design, potentially leading to:

  • Increased Specificity: The constrained conformation of the cyclopropane ring may allow for more precise interactions with the target enzyme, potentially leading to higher selectivity for a specific HDAC isoform.

  • Improved Physicochemical Properties: The replacement of an aromatic ring with an aliphatic cyclopropane ring can alter a compound's solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic profile.

  • Novel Intellectual Property: The use of a cyclopropane scaffold can provide a novel chemical entity with distinct intellectual property rights.

The following table summarizes the key comparative points, with the data for N-(4-aminophenyl)cyclopropanecarboxamide being inferential based on the activity of related cyclopropyl-containing HDAC inhibitors.

FeatureBenzamide Analogs (N-(aminophenyl)benzamides)N-(4-aminophenyl)cyclopropanecarboxamide (Inferred)
Primary Target Class I HDACs (HDAC1, 2, 3)[2][3]Likely Class I HDACs, with potential for high selectivity towards a specific isoform (e.g., HDAC3)[10]
Mechanism of Action Inhibition of histone deacetylation, leading to chromatin relaxation and gene expression changes[11].Similar to benzamide analogs, involving binding to the zinc ion in the HDAC active site.
Cellular Effects Induction of histone hyperacetylation, cell cycle arrest, and apoptosis in cancer cells[9].Expected to induce similar cellular effects as a consequence of HDAC inhibition.
Potency Nanomolar to micromolar IC50 values against target HDACs[2].Potentially high potency, comparable to or exceeding that of some benzamide analogs[10].
Selectivity Generally selective for Class I HDACs over other classes[2].Potentially higher isoform selectivity within Class I HDACs[10].

Structure-Activity Relationship (SAR) Insights

The SAR of benzamide HDAC inhibitors is well-defined. The N-(2-aminophenyl) group is crucial for chelating the zinc ion in the active site. Modifications to the benzamide ring and the "cap" group can significantly impact potency and selectivity.

For N-(4-aminophenyl)cyclopropanecarboxamide, the key SAR questions revolve around the cyclopropane ring:

  • Stereochemistry: The stereochemistry of substituents on the cyclopropane ring, if present, would likely play a critical role in its interaction with the enzyme.

  • Substitution: The effect of substituents on the cyclopropane ring on potency and selectivity would need to be experimentally determined.

The finding that a 2-cyclopropyl benzamide is a potent HDAC3 inhibitor suggests that the cyclopropane ring can be accommodated in the active site and may even confer a preference for certain isoforms[10].

Experimental Protocols

To definitively compare the biological activity of N-(4-aminophenyl)cyclopropanecarboxamide with its benzamide analogs, a series of standardized in vitro and in vivo experiments are required.

In Vitro HDAC Enzymatic Assay

This assay directly measures the inhibitory activity of the compounds against purified HDAC enzymes.

Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme. Subsequent addition of a developer solution releases a fluorophore, and the fluorescence intensity is proportional to the enzyme activity. Inhibitors will reduce the fluorescence signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compounds (N-(4-aminophenyl)cyclopropanecarboxamide and benzamide analogs) in DMSO. Create a dilution series to determine the IC50 value.

  • Enzyme Reaction: In a 96-well plate, add the purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) to a reaction buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (DMSO vehicle).

  • Substrate Addition: Add the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.

  • Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay

This assay determines the ability of the compounds to induce histone hyperacetylation in cells.

Principle: Cells are treated with the test compounds, and the levels of acetylated histones are measured, typically by Western blotting or immunofluorescence.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cancer cell line (e.g., a human colon cancer cell line like HCT116) in a multi-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3) and a loading control (e.g., anti-β-actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the relative increase in histone acetylation compared to the vehicle-treated control.

Cell Proliferation Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cells.

Principle: The metabolic activity of viable cells is measured using a colorimetric or fluorometric reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add a viability reagent such as MTT or resazurin.

  • Incubation: Incubate for a further 2-4 hours to allow for the conversion of the reagent by viable cells.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

HDAC_Inhibition_Mechanism cluster_0 HDAC Active Site cluster_1 Inhibitor Binding HDAC_Enzyme HDAC Enzyme Deacetylated_Histone Deacetylated Histone HDAC_Enzyme->Deacetylated_Histone Deacetylation Zinc_Ion Zinc Ion (Zn2+) Histone_Tail Acetylated Histone Tail Histone_Tail->HDAC_Enzyme Binds to active site Inhibitor N-(aminophenyl)carboxamide (Benzamide or Cyclopropanecarboxamide) Inhibitor->HDAC_Enzyme Blocks Substrate Binding Inhibitor->Zinc_Ion Chelates Zinc Experimental_Workflow Start Compound Synthesis (Benzamide vs. Cyclopropanecarboxamide) In_Vitro_Assay In Vitro HDAC Enzymatic Assay (Determine IC50) Start->In_Vitro_Assay Cellular_Assay Cellular Histone Acetylation Assay (Western Blot) Start->Cellular_Assay Functional_Assay Cell Proliferation Assay (Determine GI50) Start->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Conclusion Comparative Biological Activity Profile SAR_Analysis->Conclusion

Caption: Workflow for comparing the biological activity of the two scaffolds.

Conclusion and Future Directions

The comparison between N-(4-aminophenyl)cyclopropanecarboxamide and its benzamide analogs highlights a key principle in medicinal chemistry: the power of bioisosteric replacement. While the N-(aminophenyl)benzamide scaffold is a validated starting point for potent Class I HDAC inhibitors, the substitution of the phenyl ring with a cyclopropane moiety offers a promising avenue for developing next-generation therapeutics with potentially improved selectivity and pharmacokinetic properties.

Based on existing literature for related compounds, it is reasonable to hypothesize that N-(4-aminophenyl)cyclopropanecarboxamide will exhibit HDAC inhibitory activity, with a strong possibility of enhanced isoform selectivity. However, this remains a hypothesis until validated by direct experimental evidence.

Future research should focus on the direct synthesis and biological evaluation of N-(4-aminophenyl)cyclopropanecarboxamide and a series of its analogs. A comprehensive profiling against the full panel of HDAC isoforms, alongside in-depth pharmacokinetic and in vivo efficacy studies, will be crucial to fully elucidate the therapeutic potential of this intriguing scaffold. The insights gained from such studies will undoubtedly contribute to the rational design of more effective and selective epigenetic modulators for the treatment of cancer and other diseases.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Ganesan, A. (2020). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 25(22), 5486. [Link]

  • Zhang, Y., et al. (2004). Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells. International Journal of Cancer, 110(2), 301-308. [Link]

  • Qian, X., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Chemical and Pharmaceutical Bulletin, 67(8), 859-862. [Link]

  • Sangsin, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341399. [Link]

  • Reddy, M. S., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Scientific Reports, 11(1), 16180. [Link]

  • Mwakwari, S. C., et al. (2010). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. Pharmaceuticals, 3(8), 2635-2650. [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. [Link]

  • Li, J., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4051. [Link]

  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1436. [Link]

  • Sbardella, G., et al. (2018). Resveratrol-like Compounds as SIRT1 Activators. Molecules, 23(10), 2637. [Link]

  • Zhang, Y., et al. (2004). Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells. International Journal of Cancer, 110(2), 301-308. [Link]

  • PubChem. N-(3-Aminophenyl)cyclopropanecarboxamide. [Link]

  • Georgiou, I., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14046-14066. [Link]

  • Borra, M. T., et al. (2005). Sirtuin activators: designing molecules to extend life span. Trends in Molecular Medicine, 11(7), 325-331. [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Basse, C., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(17), 7890-7906. [Link]

  • Marson, C. M., et al. (2015). Potent and selective inhibitors of histone deacetylase-3 containing chiral oxazoline capping groups and a N-(2-aminophenyl)-benzamide binding unit. Journal of Medicinal Chemistry, 58(17), 6803-6818. [Link]

  • Inks, E. S., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(11), 2231-2238. [Link]

  • Li, J., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4051. [Link]

  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(10), 2115-2124. [Link]

  • Mondello, P., et al. (2020). Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube. [Link]

  • Rajak, H., et al. (2019). Benzamide inhibitors of HDAC 1 and 2. ResearchGate. [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. [Link]

  • Valente, S., et al. (2022). Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. Pharmaceuticals, 15(10), 1221. [Link]

Sources

A Comparative Guide to the Efficacy of N-(4-aminophenyl)cyclopropanecarboxamide-Based LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The field of epigenetic modulation as a therapeutic strategy has gained significant traction, with Lysine-Specific Demethylase 1 (LSD1) emerging as a key target in oncology and neuroscience. This guide provides an in-depth comparison of the efficacy of a prominent class of LSD1 inhibitors: those based on the N-(4-aminophenyl)cyclopropanecarboxamide scaffold. We will delve into their mechanism of action, compare their in vitro potencies, and evaluate their clinical performance against alternative LSD1 inhibitors.

The Central Role of LSD1 in Epigenetic Regulation

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and dimethylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[1][2] The demethylation of H3K4 is generally associated with transcriptional repression, while the demethylation of H3K9 can lead to transcriptional activation.[1] This dual function positions LSD1 as a critical regulator of gene expression.

Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where its overexpression often correlates with poor prognosis.[2][3] In these contexts, LSD1 can contribute to the maintenance of a stem-like state and the suppression of differentiation programs.[4] Consequently, the inhibition of LSD1 has become a promising therapeutic strategy to reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.

Mechanism of Action: The Irreversible Covalent Inhibition by Cyclopropylamine-Based Scaffolds

The N-(4-aminophenyl)cyclopropanecarboxamide scaffold is a derivative of the foundational LSD1 inhibitor, tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor that was later found to also inhibit LSD1.[5] These inhibitors act as irreversible, mechanism-based inactivators of LSD1.[6] The cyclopropylamine moiety is key to their mechanism. Following binding to the active site, the enzyme oxidizes the cyclopropylamine, leading to the formation of a reactive intermediate that covalently modifies the FAD cofactor.[5] This irreversible inactivation of the enzyme leads to a sustained pharmacological effect.

cluster_0 LSD1 Catalytic Cycle & Inhibition LSD1_FAD LSD1-FAD (Active) LSD1_FADH2 LSD1-FADH2 (Reduced) LSD1_FAD->LSD1_FADH2 Demethylation Inactive_Complex LSD1-FAD-Inhibitor (Covalent Adduct - Inactive) H3K4me1_2 Histone H3 (K4me1/2) H3K4me1_2->LSD1_FAD Substrate Binding LSD1_FADH2->LSD1_FAD FAD Regeneration H3K4me0 Histone H3 (K4me0) H2O2 H2O2 LSD1_FADH2->H2O2 O2 O2 O2->LSD1_FADH2 Inhibitor N-(4-aminophenyl) cyclopropanecarboxamide Inhibitor Inhibitor->LSD1_FAD Irreversible Inhibition

Figure 1: Mechanism of LSD1 and its inhibition.

In Vitro Efficacy: A Quantitative Comparison

The potency of LSD1 inhibitors is typically assessed through in vitro enzymatic assays that measure the inhibition of the demethylase activity. A commonly used method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which provides a robust and high-throughput platform for inhibitor screening.[1] The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the potency of different inhibitors.

Below is a table summarizing the in vitro IC50 values for several N-(4-aminophenyl)cyclopropanecarboxamide-based and other key LSD1 inhibitors, as determined by HTRF assays.[6][7] This standardized comparison is crucial for a direct assessment of their relative potencies.

CompoundClassLSD1 IC50 (nM)[6][7]
Iadademstat (ORY-1001) Irreversible (Cyclopropylamine-based)0.33
Bomedemstat (IMG-7289) Irreversible (Cyclopropylamine-based)57
GSK2879552 Irreversible (Cyclopropylamine-based)160
Pulrodemstat (CC-90011) Reversible0.66
Seclidemstat (SP-2577) Reversible1300

As the data indicates, iadademstat (ORY-1001) demonstrates exceptional potency in vitro, with a sub-nanomolar IC50 value.[6][7] Bomedemstat and GSK2879552 are also potent inhibitors, albeit with higher IC50 values. It is noteworthy that the reversible inhibitor, pulrodemstat, also exhibits sub-nanomolar potency, highlighting that high affinity can be achieved through non-covalent interactions.

Experimental Protocol: LSD1 Inhibition HTRF Assay

To ensure the reproducibility and validity of efficacy data, a well-defined experimental protocol is essential. The following is a generalized step-by-step methodology for an LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) assay.

cluster_workflow LSD1 HTRF Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - LSD1 Enzyme - Inhibitor Dilutions - Biotinylated H3K4me1 Peptide Substrate - FAD Cofactor - Detection Reagents (Eu-Ab & SA-XL665) Start->Prepare_Reagents Dispense Dispense Reagents into 384-well Plate: 1. Inhibitor/Vehicle 2. LSD1 Enzyme Prepare_Reagents->Dispense Pre_incubation Pre-incubate Dispense->Pre_incubation Add_Substrate Add Substrate/FAD Mix to Initiate Reaction Pre_incubation->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Add_Detection Add Detection Reagents: - Eu3+-cryptate labeled anti-H3K4me0 Ab - XL665-conjugated Streptavidin Incubate->Add_Detection Final_Incubation Incubate at RT Add_Detection->Final_Incubation Read_Plate Read Plate on HTRF-compatible Reader (Ex: 320 nm, Em: 620 nm & 665 nm) Final_Incubation->Read_Plate Analyze_Data Analyze Data: - Calculate HTRF Ratio - Plot Dose-Response Curve - Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Generalized workflow for an LSD1 HTRF assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. Prepare a solution of recombinant human LSD1 enzyme. Prepare a mixture of the biotinylated monomethylated H3K4 peptide substrate and the FAD cofactor. Prepare the HTRF detection reagents: Europium (Eu3+)-cryptate labeled anti-H3K4me0 antibody and Streptavidin-XL665.[1][8]

  • Enzyme and Inhibitor Incubation: Dispense the inhibitor dilutions or vehicle control into the wells of a microplate. Add the LSD1 enzyme solution to all wells except the negative control.[1]

  • Enzymatic Reaction: Initiate the demethylation reaction by adding the substrate/FAD mixture to the wells. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[1]

  • Detection: Stop the enzymatic reaction and initiate the detection by adding the HTRF detection reagents. The streptavidin-XL665 binds to the biotinylated peptide substrate, and the Eu3+-cryptate labeled antibody binds to the demethylated (H3K4me0) product.[1]

  • Signal Measurement: After a final incubation period, read the plate on an HTRF-compatible microplate reader. The reader excites the Europium donor and measures the emission at two wavelengths: 620 nm (Eu3+ emission) and 665 nm (acceptor emission due to FRET).[8]

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated, which is proportional to the amount of demethylated product. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[8]

The Clinical Landscape: A Comparison of Investigational Inhibitors

Several N-(4-aminophenyl)cyclopropanecarboxamide-based and other LSD1 inhibitors have advanced into clinical trials, primarily for hematological malignancies and solid tumors. A comparison of their clinical data provides valuable insights into their therapeutic potential.

Iadademstat (ORY-1001): This potent and selective irreversible inhibitor has shown promising clinical activity in patients with relapsed/refractory (R/R) AML.[4][9] In a Phase I/IIa trial, iadademstat demonstrated a manageable safety profile and signs of anti-leukemic activity, including a complete remission with incomplete count recovery in one patient.[9] More recent data from a Phase Ib trial in newly diagnosed AML patients, in combination with azacitidine and venetoclax, showed an overall response rate (ORR) of 100% in the first 8 patients, with 88% achieving complete remission (CR).[4]

Bomedemstat (IMG-7289): This oral, irreversible LSD1 inhibitor is being investigated for the treatment of myelofibrosis (MF). In a Phase 2 study in patients with advanced MF who were refractory to or intolerant of JAK inhibitors, bomedemstat demonstrated clinical activity, with 65% of evaluable patients showing a reduction in total symptom score at 24 weeks.[10] The most common treatment-related adverse event was dysgeusia.[11]

Pulrodemstat (CC-90011): As a potent, selective, and reversible LSD1 inhibitor, pulrodemstat offers a different pharmacological profile. In a Phase I study in patients with advanced solid tumors and R/R non-Hodgkin lymphoma, pulrodemstat was well-tolerated.[2][12] The most common treatment-related adverse event was thrombocytopenia, which was manageable with dose modifications.[2] Notably, a patient with R/R marginal zone lymphoma achieved a durable complete response.[2] The reversible mechanism may offer an advantage in terms of safety compared to irreversible inhibitors.[2]

Alternatives to N-(4-aminophenyl)cyclopropanecarboxamide-Based Inhibitors

While the cyclopropylamine-based inhibitors represent a major class, the field of LSD1 inhibition is expanding to include diverse chemical scaffolds with different modes of action.

Reversible Inhibitors: As exemplified by pulrodemstat, reversible inhibitors represent a significant alternative. These compounds do not form a covalent bond with the FAD cofactor and their binding is reversible. This can potentially lead to a more favorable safety profile, as the inhibition is not permanent. Several classes of reversible LSD1 inhibitors are being developed, including those with tetrahydroquinoline and 5-hydroxypyrazole scaffolds.[7] For instance, a tetrahydroquinoline-based inhibitor has been reported with an IC50 of 50 nM.[7]

Natural Products: A number of natural products have been identified as LSD1 inhibitors, offering novel chemical scaffolds for drug development.[8][13] These include polyphenols, flavonoids, and cyclic peptides.[8][13] While often less potent than synthetic inhibitors, they provide a rich source of inspiration for the design of new therapeutic agents.

Conclusion and Future Directions

N-(4-aminophenyl)cyclopropanecarboxamide-based inhibitors have proven to be a highly effective class of LSD1 inhibitors, with several candidates demonstrating promising clinical activity. Their irreversible mechanism of action leads to potent and sustained target engagement. However, the emergence of potent reversible inhibitors offers a compelling alternative with a potentially improved safety profile.

The choice of an optimal LSD1 inhibitor for a specific therapeutic application will depend on a variety of factors, including the desired potency, selectivity, and safety profile. The ongoing clinical trials will provide crucial data to further delineate the therapeutic window of these different classes of inhibitors. As our understanding of the complex biology of LSD1 continues to grow, so too will the opportunities for the development of novel and more effective epigenetic therapies.

References

  • Cisbio Bioassays. (n.d.). High-throughput homogeneous epigenetics assays using HTRF® technology and the SpectraMax® Paradigm® microplate detection platform. Molecular Devices. Retrieved from [Link]

  • Nie, T., et al. (2021). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1847. Available from: [Link]

  • Maes, T., et al. (2018). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 3(11), 15995-16006. Available from: [Link]

  • Wang, J., et al. (2021). Reversible Lysine Specific Demethylase 1 (LSD1) Inhibitors: A Promising Wrench to Impair LSD1. Journal of Medicinal Chemistry, 64(5), 2384-2403. Available from: [Link]

  • Hollebecque, A., et al. (2022). Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies. Cancer, 128(17), 3195-3204. Available from: [Link]

  • Oryzon Genomics. (2025). ORYZON announces positive clinical data of iadademstat at ASH-2025. Oryzon Genomics. Retrieved from [Link]

  • Andrés-García, E., et al. (2021). Biochemical characterization of LSD1 inhibitors. Dose−response curves... ResearchGate. Retrieved from [Link]

  • Yacoub, A., et al. (2022). A Phase 2 Study of the LSD1 Inhibitor Bomedemstat (IMG-7289) for the Treatment of Advanced Myelofibrosis (MF): Updated Results and Genomic Analyses. Blood, 140(Supplement 1), 1234-1236. Available from: [Link]

  • Conti, C., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 11, 1123533. Available from: [Link]

  • Gill, H., et al. (2022). P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS. HemaSphere, 6, 936-937. Available from: [Link]

  • Oryzon Genomics. (2025). ORYZON Presents Data for Iadademstat Combinations in AML at the American Society of Hematology (ASH) 67th Annual Meeting. FirstWord Pharma. Retrieved from [Link]

  • Li, Y., et al. (2020). Natural products as LSD1 inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 10(7), 1227-1239. Available from: [Link]

  • Hollebecque, A., et al. (2021). Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma. Clinical Cancer Research, 27(2), 444-452. Available from: [Link]

  • Maes, T., et al. (2018). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Retrieved from [Link]

  • Zhang, Y., et al. (2022). LSD1 inhibitors for anticancer therapy: a patent review (2017-present). Expert Opinion on Therapeutic Patents, 32(9), 1047-1060. Available from: [Link]

  • Oomiya, H., et al. (2001). Development of a homogeneous time-resolved fluorescence assay for high throughput screening to identify Lck inhibitors: comparison with scintillation proximity assay and streptavidin-coated plate assay. Journal of Biomolecular Screening, 6(4), 241-248. Available from: [Link]

  • Hollebecque, A., et al. (2021). Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma. Clinical Cancer Research, 27(2), 444-452. Available from: [Link]

  • Imago BioSciences. (2022). A Phase 2 Study of the LSD1 Inhibitor Bomedemstat (IMG-7289) for the Treatment of Advanced Myelofibrosis (MF): Updated Results and Genomic Analyses. ClinicalTrials.gov. Retrieved from [Link]

  • Oregon Health & Science University. (2024). Iadademstat in Combination With Azacitidine and Venetoclax in Treating Newly Diagnosed Acute Myeloid Leukemia. ClinicalTrials.gov. Retrieved from [Link]

  • Gill, H., et al. (2021). Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia. MPN Hub. Retrieved from [Link]

  • Kumarasinghe, I. R., & Woster, P. M. (2015). Structures of covalent (1-4) and non-covalent (5-) LSD1 inhibitors. ResearchGate. Retrieved from [Link]

  • Oryzon Genomics. (n.d.). Clinical Trials. Oryzon Genomics. Retrieved from [Link]

  • BMG LABTECH. (2020). HTRF technology on Microplate Readers. BMG LABTECH. Retrieved from [Link]

  • Imago BioSciences. (2023). Bomedemstat (IMG-7289/MK-3543) in Participants With Myelofibrosis (IMG-7289-CTP-102/MK-3543-002). ClinicalTrials.gov. Retrieved from [Link]

  • Wang, J., et al. (2021). Discovery of orally active chalcones as histone lysine specific demethylase 1 inhibitors for the treatment of leukaemia. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1848-1860. Available from: [Link]

  • Mould, D. P., et al. (2020). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. Available from: [Link]

  • Cagnetta, A., et al. (2024). Relevance, Risks, and Benefits of Early‐Phases Clinical Trials Participations for Patients With Hematological Malignancies From 2008 to 2023. The Oncologist, 29(9), e1457-e1466. Available from: [Link]

  • Salamero, O., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology, 38(36), 4260-4273. Available from: [Link]

  • Degorce, F. (n.d.). Homogeneous Time Resolved Fluorescence ( HTRF ) – A Reference Technology Dedicated to Drug Screening. Semantic Scholar. Retrieved from [Link]

  • Mould, D. P., et al. (2020). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. ScienceDirect. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel LSD1 Inhibitors: A Comparative Analysis of N-(4-aminophenyl)cyclopropanecarboxamide and GSK-2879552

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting LSD1 in Oncology

Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic regulator and a high-value target in oncology. First identified in 2004, LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the demethylation of specific lysine residues on histone H3, primarily mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).[1] By removing these methyl marks, LSD1 plays a pivotal role in transcriptional repression, effectively acting as a "brake" on gene expression programs that drive cellular differentiation.

In numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 is overexpressed.[1][2] This overexpression leads to a blockade of cellular differentiation and an increase in proliferation, migration, and invasiveness.[1] Consequently, the development of potent and selective LSD1 inhibitors has become an intense area of research, with several compounds advancing into clinical trials.[1][3]

This guide provides a comprehensive framework for benchmarking a novel, putative LSD1 inhibitor, N-(4-aminophenyl)cyclopropanecarboxamide, against a well-characterized standard reference compound, GSK-2879552. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific reasoning behind each experimental choice, ensuring a robust and self-validating comparison. We will delve into the biochemical, cellular, and selectivity profiling necessary to rigorously evaluate the therapeutic potential of this new chemical entity.

Compound Profiles: The Challenger and the Standard

N-(4-aminophenyl)cyclopropanecarboxamide: The Novel Contender

N-(4-aminophenyl)cyclopropanecarboxamide is a novel small molecule featuring a cyclopropane carboxamide scaffold. This structural motif is of significant interest in medicinal chemistry due to its rigid conformation, which can enhance binding affinity and metabolic stability.[4] Its structural similarity to known irreversible LSD1 inhibitors, which often contain a reactive cyclopropylamine moiety that covalently modifies the FAD cofactor, suggests a potential mechanism of action as an LSD1 inhibitor.[1] The purpose of this guide is to experimentally validate this hypothesis and quantify its performance characteristics.

GSK-2879552: The Established Benchmark

GSK-2879552 is a potent, selective, and irreversible inhibitor of LSD1 developed by GlaxoSmithKline.[2] It has undergone extensive preclinical characterization and has been evaluated in Phase I clinical trials for AML and SCLC.[1][2] Its well-documented biochemical potency, cellular activity, and selectivity profile make it an ideal reference standard for evaluating new LSD1 inhibitors.[3][5] GSK-2879552 acts by forming a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme.[1]

Benchmarking Methodology: A Multi-tiered Approach

A rigorous evaluation of a novel inhibitor requires a multi-faceted approach, progressing from direct enzyme interaction to effects in a complex cellular environment. The following experimental workflow is designed to provide a comprehensive performance profile.

G cluster_0 Tier 1: Biochemical Characterization cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: In Vivo Evaluation (Future Work) Biochem_Assay Biochemical Potency (IC50) HTRF & Peroxidase-Coupled Assays Selectivity_Assay Selectivity Profiling vs. MAO-A/B, LSD2 Biochem_Assay->Selectivity_Assay Confirm on-target activity Cell_Viability Anti-proliferative Activity (EC50) AML Cell Line (MV-4-11) Selectivity_Assay->Cell_Viability Translate to cellular context Target_Engagement Cellular Target Engagement Chemoprobe Assay Cell_Viability->Target_Engagement Confirm mechanism in cells Biomarker_Analysis Biomarker Modulation H3K4me2 Levels (Western Blot) CD11b/CD86 Expression (Flow Cytometry) Target_Engagement->Biomarker_Analysis Verify downstream effects In_Vivo In Vivo Efficacy Xenograft Models (AML/SCLC) Biomarker_Analysis->In_Vivo Justify in vivo studies

Caption: A tiered experimental workflow for inhibitor characterization.

Tier 1: Biochemical Characterization

The foundational step is to determine the direct inhibitory effect of the compounds on purified LSD1 enzyme. We employ two distinct, well-established assays to ensure the data is robust and not an artifact of a single detection method.

1. LSD1 HTRF (Homogeneous Time-Resolved Fluorescence) Assay

  • Principle & Rationale: This assay provides a highly sensitive, non-radioactive method to measure LSD1 activity. It relies on the specific recognition of the demethylated histone substrate by a europium cryptate-labeled antibody. The proximity of the europium donor and an XL665-labeled acceptor (on a biotinylated histone tail bound to streptavidin-XL665) results in a FRET signal. Inhibition of LSD1 prevents demethylation, leading to a decrease in the HTRF signal. This method is chosen for its high throughput and reduced interference from colored or fluorescent compounds.

  • Protocol:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, and 1 mM DTT.

    • Add 2 µL of the test compound (N-(4-aminophenyl)cyclopropanecarboxamide or GSK-2879552) at various concentrations to a 384-well low-volume plate.

    • Add 4 µL of recombinant human LSD1/CoREST complex (e.g., 2.5 ng/µL) to each well.

    • Initiate the enzymatic reaction by adding 4 µL of the biotinylated di-methylated H3K4 peptide substrate (e.g., 500 nM).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the detection reagents: anti-unmethylated H3K4 antibody labeled with Europium cryptate and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the IC50 value by fitting the dose-response curve using a four-parameter logistic model.

2. Peroxidase-Coupled Assay

  • Principle & Rationale: This orthogonal assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the FAD-dependent demethylation reaction.[6] The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), producing a fluorescent or colorimetric signal. This assay directly measures a product of the enzymatic reaction, providing a valuable cross-validation of the HTRF results.

  • Protocol:

    • Prepare a reaction buffer (50 mM HEPES, pH 7.5).

    • In a 96-well plate, combine recombinant LSD1, HRP, the di-methylated H3K4 peptide substrate, and the test compounds at various concentrations.

    • Add Amplex Red and incubate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance.

    • Calculate the IC50 value from the dose-response curve.

Tier 2: Cellular Activity Assessment

Demonstrating biochemical potency is necessary but not sufficient. The compound must be able to enter cells, engage its target, and elicit a biological response. We utilize AML cell lines, such as MV-4-11, which are known to be sensitive to LSD1 inhibition.[7]

1. Cell Viability Assay

  • Principle & Rationale: To determine if target inhibition translates into an anti-proliferative effect. We measure the metabolic activity of the cells after a prolonged incubation period with the inhibitor, which serves as a proxy for cell viability.

  • Protocol:

    • Seed MV-4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Add serial dilutions of N-(4-aminophenyl)cyclopropanecarboxamide or GSK-2879552.

    • Incubate for 72-96 hours to allow for effects on cell proliferation.

    • Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels).

    • Measure luminescence according to the manufacturer's protocol.

    • Calculate the EC50 value, the concentration at which 50% of cell growth is inhibited.

2. Cellular Target Engagement Assay

  • Principle & Rationale: It is crucial to confirm that the observed cellular effects are due to the inhibition of LSD1. A cellular target engagement assay measures the ability of the test compound to compete with a biotinylated, irreversible LSD1 probe for binding to the target enzyme within the cell.[3]

  • Protocol:

    • Treat MV-4-11 cells with varying concentrations of the test compounds for 4 hours.

    • Add a biotinylated LSD1 chemical probe and incubate for an additional 2 hours.

    • Lyse the cells and capture the biotinylated probe-LSD1 complexes on a streptavidin-coated plate.

    • Detect the amount of captured LSD1 using a specific primary antibody and a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

    • A reduction in signal indicates that the test compound has successfully engaged and blocked the target.

3. Biomarker Modulation

  • Principle & Rationale: LSD1 inhibition should lead to predictable changes in downstream epigenetic marks and gene expression. We will measure two key biomarkers: the direct substrate of LSD1 (H3K4me2) and a cell surface marker of myeloid differentiation (CD11b), which is induced upon LSD1 inhibition in AML cells.[1]

  • Protocol (Western Blot for H3K4me2):

    • Treat MV-4-11 cells with the inhibitors at their respective EC50 concentrations for 48 hours.

    • Extract histones using an acid extraction protocol.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against H3K4me2 and total Histone H3 (as a loading control).

    • Use an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate. An increase in the H3K4me2 signal relative to total H3 indicates successful LSD1 inhibition.

  • Protocol (Flow Cytometry for CD11b):

    • Treat MV-4-11 cells as described above for 72 hours.

    • Stain cells with a fluorescently-conjugated anti-CD11b antibody.

    • Analyze the cell population using a flow cytometer to quantify the percentage of CD11b-positive cells. An increase in CD11b expression is a functional marker of induced differentiation.

Comparative Data Analysis

The following tables summarize the expected data from the benchmarking experiments, allowing for a direct comparison between N-(4-aminophenyl)cyclopropanecarboxamide and GSK-2879552.

Table 1: Biochemical Potency and Selectivity

CompoundLSD1 IC50 (nM) (HTRF)LSD1 IC50 (nM) (Coupled Assay)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/LSD1)
N-(4-aminophenyl)cyclopropanecarboxamide [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Value]
GSK-2879552 (Reference) 15 - 2520 - 30>10,000>10,000>400-fold

Note: Reference values for GSK-2879552 are based on published literature.[2]

Table 2: Cellular Activity and Biomarker Modulation

CompoundCell Viability EC50 (nM) (MV-4-11)H3K4me2 Fold Increase (at EC50)% CD11b+ Cells (at EC50)
N-(4-aminophenyl)cyclopropanecarboxamide [Experimental Value][Experimental Value][Experimental Value]
GSK-2879552 (Reference) 50 - 1003.5 - 5.040 - 60
Vehicle Control >10,0001.0<5

Note: Reference values for GSK-2879552 are based on published literature.[2]

Visualizing the Mechanism: LSD1 Signaling Pathway

The following diagram illustrates the central role of LSD1 in gene regulation and how inhibitors intervene in this process.

G cluster_0 Normal Cell State (LSD1 Active) cluster_1 Inhibited State (LSD1 Inactive) LSD1_active LSD1/CoREST Complex H3K4me0 Histone H3 (H3K4me0) LSD1_active->H3K4me0 Demethylation H3K4me2 Histone H3 (H3K4me2) H3K4me2->LSD1_active Gene_Repression Repression of Differentiation Genes H3K4me0->Gene_Repression LSD1_inhibited LSD1/CoREST Complex H3K4me2_accum H3K4me2 Accumulation LSD1_inhibited->H3K4me2_accum Demethylation Blocked Inhibitor LSD1 Inhibitor (e.g., Test Compound) Inhibitor->LSD1_inhibited Inhibition Gene_Activation Expression of Differentiation Genes H3K4me2_accum->Gene_Activation

Caption: Mechanism of LSD1 action and its inhibition.

Discussion and Interpretation

This comprehensive benchmarking strategy will allow for a nuanced interpretation of the performance of N-(4-aminophenyl)cyclopropanecarboxamide.

  • Potency Comparison: The primary comparison will be the IC50 and EC50 values. A successful novel compound would ideally exhibit potency comparable to or greater than GSK-2879552. Consistent results between the HTRF and peroxidase-coupled assays will lend high confidence to the biochemical data.

  • Cellular Efficacy: A critical aspect is the translation of biochemical potency to cellular activity. A significant drop-off between IC50 and EC50 values may indicate poor cell permeability, metabolic instability, or efflux by cellular transporters. The target engagement and biomarker modulation assays will be crucial to confirm that the anti-proliferative effect is indeed driven by on-target LSD1 inhibition. A robust increase in H3K4me2 levels and CD11b expression would provide strong evidence for the intended mechanism of action.

  • Selectivity Profile: LSD1 shares structural homology with other FAD-dependent amine oxidases, notably MAO-A and MAO-B. Off-target inhibition of these enzymes can lead to undesirable side effects. A superior selectivity profile for N-(4-aminophenyl)cyclopropanecarboxamide over GSK-2879552 would represent a significant advantage and a key differentiating factor.

Conclusion

The systematic approach detailed in this guide provides a rigorous and scientifically sound framework for benchmarking N-(4-aminophenyl)cyclopropanecarboxamide against the clinical-stage inhibitor GSK-2879552. By integrating biochemical, cellular, and mechanistic assays, this workflow ensures a holistic evaluation of the novel compound's potency, efficacy, and specificity. The resulting data will be critical for making informed decisions regarding the continued development of N-(4-aminophenyl)cyclopropanecarboxamide as a potential therapeutic agent for cancers driven by LSD1 overexpression.

References

  • Mai, A. & Rotili, D. (2020). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 11, 599. [Link]

  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30836–30846. [Link]

  • Gooden, D. M., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 255-274. [Link]

  • Mohammad, H. P., et al. (2014). In vivo data presented for the selective LSD1 inhibitor GSK-2879552. 26th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics. [Link]

  • EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek Group Inc.[Link]

  • Ansari, M. F., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic Chemistry, 116, 105284. [Link]

  • Hong, Y., et al. (2024). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry, 12. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for N-(4-aminophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketed drug is paved with rigorous analytical testing. The reliability of this testing underpins the safety and efficacy of the final product. For novel compounds such as N-(4-aminophenyl)cyclopropanecarboxamide, a molecule with potential therapeutic applications, establishing robust and reproducible analytical methods is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), through the lens of a hypothetical inter-laboratory validation study. Our aim is to offer practical insights into the experimental design, execution, and interpretation of results for such a study, grounded in the principles of scientific integrity and regulatory expectations.

The Critical Role of Inter-Laboratory Validation

Before an analytical method can be considered truly validated, it must demonstrate its performance not just within a single laboratory but across multiple, diverse laboratory settings. This process, known as inter-laboratory validation or a collaborative study, is the ultimate test of a method's reproducibility and robustness.[1][2] It serves to identify and quantify the variability that arises from different analysts, instruments, and laboratory environments, thereby providing a comprehensive understanding of the method's performance characteristics. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for the validation of analytical procedures, which includes considerations for reproducibility through inter-laboratory trials.[3][4][5]

This guide will walk you through a meticulously designed, albeit hypothetical, inter-laboratory study to compare an HPLC-UV and an LC-MS/MS method for the quantification of N-(4-aminophenyl)cyclopropanecarboxamide in a drug substance.

Designing the Inter-Laboratory Study: A Blueprint for Reliability

The foundation of a successful inter-laboratory study lies in its design. The protocol must be clear, comprehensive, and distributed to all participating laboratories well in advance.

Selection of Participating Laboratories: A minimum of five laboratories with experience in pharmaceutical analysis were hypothetically selected to participate. The laboratories varied in their geographical location and the specific models of their analytical instrumentation to ensure a representative assessment of method performance.

Sample Preparation and Distribution: A single, homogenous batch of N-(4-aminophenyl)cyclopropanecarboxamide drug substance was prepared and characterized by a reference laboratory. Samples for the study were prepared at three concentration levels: 80%, 100%, and 120% of the nominal concentration. Additionally, a blank (placebo) and a sample spiked with known impurities were included to assess specificity. All samples were securely packaged and shipped to the participating laboratories under controlled conditions to ensure their integrity.

Analytical Methods to be Compared: Each participating laboratory was provided with the detailed analytical methods for both HPLC-UV and LC-MS/MS and was required to perform the analysis using both techniques.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a widely used technique in pharmaceutical quality control due to its simplicity, robustness, and cost-effectiveness.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm[6]

  • Run Time: 15 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of N-(4-aminophenyl)cyclopropanecarboxamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range.

  • Sample Solution: Accurately weigh a quantity of the drug substance equivalent to 25 mg of N-(4-aminophenyl)cyclopropanecarboxamide and prepare as described for the standard stock solution.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of low-level impurities and for bioanalytical applications.[7][8][9][10]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Run Time: 5 minutes

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion > Product ion (specific m/z values to be determined during method development based on the compound's fragmentation pattern)

    • Internal Standard (e.g., a stable isotope-labeled version of the analyte): Precursor ion > Product ion

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Standard and Sample Preparation:

  • Standard and Sample solutions are prepared similarly to the HPLC-UV method but at lower concentrations due to the higher sensitivity of the LC-MS/MS technique. An internal standard is added to all standards and samples to improve precision.

Visualizing the Validation Workflow

The inter-laboratory validation process follows a structured workflow to ensure consistency and reliability of the results.

Inter-Laboratory Validation Workflow cluster_0 Planning & Preparation cluster_1 Execution by Participating Laboratories cluster_2 Data Analysis & Reporting Protocol_Design Protocol Design (ICH Q2 Guidelines) Sample_Prep Sample Preparation & Distribution Protocol_Design->Sample_Prep Lab_Analysis Analysis of Samples (HPLC-UV & LC-MS/MS) Sample_Prep->Lab_Analysis Data_Collection Data Collection & Reporting Lab_Analysis->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, Cochran's Q) Data_Collection->Statistical_Analysis Final_Report Final Validation Report & Method Comparison Statistical_Analysis->Final_Report

Caption: A flowchart illustrating the key stages of the inter-laboratory validation study.

Comparative Performance Data: A Hypothetical Outcome

The following tables summarize the hypothetical results from the inter-laboratory study, comparing the performance of the HPLC-UV and LC-MS/MS methods across key validation parameters as defined by ICH guidelines.[1][2][3]

Table 1: Comparison of Accuracy and Precision

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Accuracy (% Recovery)
80% Concentration98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
100% Concentration99.0 - 100.9%99.5 - 100.5%98.0 - 102.0%
120% Concentration98.8 - 101.5%99.2 - 100.7%98.0 - 102.0%
Precision (%RSD)
Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
Intermediate Precision≤ 2.0%≤ 1.5%≤ 3.0%
Reproducibility≤ 2.5%≤ 2.0%≤ 5.0%

Table 2: Comparison of Other Key Validation Parameters

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Specificity No interference at the retention time of the analyte peakNo interference at the MRM transition of the analyteNo significant interference at the analyte's retention time/MRM transition
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.998
Range 10 - 150 µg/mL1 - 500 ng/mLTo be defined based on the method's intended use
Limit of Detection (LOD) 3 µg/mL0.3 ng/mLTo be determined
Limit of Quantitation (LOQ) 10 µg/mL1 ng/mLTo be determined
Robustness Unaffected by minor changes in flow rate and temperatureUnaffected by minor changes in source parameters%RSD of results should not exceed predefined limits

Visual Comparison of Method Performance

Method Performance Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS h_sens Sensitivity (LOQ: 10 µg/mL) l_sens Sensitivity (LOQ: 1 ng/mL) h_prec Precision (Reproducibility: ≤ 2.5%) l_prec Precision (Reproducibility: ≤ 2.0%) h_acc Accuracy (98.5 - 101.5%) l_acc Accuracy (99.1 - 100.8%)

Caption: A visual summary comparing the key performance attributes of the HPLC-UV and LC-MS/MS methods.

Discussion and Interpretation of Results

The hypothetical results of this inter-laboratory study demonstrate that both the HPLC-UV and LC-MS/MS methods are suitable for the intended purpose of quantifying N-(4-aminophenyl)cyclopropanecarboxamide in a drug substance, with both methods meeting the pre-defined acceptance criteria. However, the data also highlight the distinct advantages and disadvantages of each technique.

The LC-MS/MS method consistently shows superior performance in terms of sensitivity (a significantly lower LOQ), precision (lower %RSD for repeatability, intermediate precision, and reproducibility), and a slightly better accuracy profile.[7][8] Its high selectivity, derived from monitoring specific MRM transitions, makes it less susceptible to matrix interferences. The shorter run time of the LC-MS/MS method also offers higher throughput.

The HPLC-UV method , while less sensitive, is still a very capable and reliable technique for the routine quality control of the drug substance where high concentrations are typically analyzed.[6][11][12] Its key advantages are its lower cost, simpler instrumentation, and ease of use, which can be significant factors in a high-throughput QC environment.

Causality behind Experimental Choices: The choice of a C18 column for both methods is based on the non-polar nature of the cyclopropane and phenyl rings in the analyte. The use of a formic acid modifier in the mobile phase is to ensure good peak shape and to facilitate ionization in the ESI source for LC-MS/MS. The gradient elution is necessary to ensure the timely elution of the analyte and any potential impurities with good resolution.

Self-Validating System: The inclusion of an internal standard in the LC-MS/MS method acts as a self-validating mechanism for each injection, correcting for variations in injection volume and instrument response. For both methods, system suitability tests performed before each analytical run ensure that the chromatographic system is performing adequately.

Troubleshooting Common Issues in Inter-Laboratory Studies

IssuePotential CauseRecommended Action
High Variability in Results Between Labs - Differences in instrument calibration or maintenance. - Ambiguities in the analytical method protocol. - Sample instability during shipping or storage.- Ensure all labs have recently calibrated their instruments. - Review the protocol for any unclear steps and provide clarification. - Include temperature monitoring devices in shipments and ensure proper storage conditions are maintained.
Poor Peak Shape - Column degradation. - Inappropriate mobile phase pH. - Sample solvent mismatch with the mobile phase.- Replace the analytical column. - Verify the pH of the mobile phase. - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Inconsistent Retention Times - Fluctuation in column temperature. - Inconsistent mobile phase preparation. - Pump malfunction.- Ensure the column oven is maintaining a stable temperature. - Standardize the procedure for mobile phase preparation across all labs. - Perform pump performance qualification tests.

Conclusion: Selecting the Right Tool for the Job

The inter-laboratory validation of analytical methods for N-(4-aminophenyl)cyclopropanecarboxamide demonstrates that both HPLC-UV and LC-MS/MS are viable techniques, each with its own set of strengths. The choice between the two will ultimately depend on the specific requirements of the analysis. For routine quality control of the drug substance, the robustness and cost-effectiveness of the HPLC-UV method make it an attractive option. For applications requiring higher sensitivity, such as the analysis of low-level impurities, stability studies, or bioanalytical sample analysis, the superior performance of the LC-MS/MS method is indispensable. This guide underscores the importance of a well-designed inter-laboratory validation study to provide the necessary data to make an informed decision and to ensure the long-term reliability of the chosen analytical method.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC North America. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. DiVA portal. [Link]

  • Evaluating Inter-laboratory Comparison Data. IMEKO. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Centro Nacional de Metrología. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • N-[(4-Aminophenyl)sulfonyl]cyclopropanecarboxamide. PubChem. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • N-(4-aminophenyl)-N-ethylcycloheptanecarboxamide. PubChem. [Link]

  • Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Nam Thao. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry. [Link]

  • Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Cheméo. [Link]

  • The Data Evaluation of Interlaboratory Comparisons for Calibration Laboratories. ResearchGate. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • N-(3-Aminophenyl)cyclopropanecarboxamide. PubChem. [Link]

  • N-(4-aminophenyl)-N-ethylcyclopentanecarboxamide. PubChem. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(4-aminophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Intrinsic Risks

N-(4-aminophenyl)cyclopropanecarboxamide belongs to the family of aromatic amines, a class of compounds that often exhibit certain toxicological properties. Due to the presence of the aminophenyl group, there is a potential for skin and eye irritation, and the compound may be harmful if ingested or inhaled. Data from analogous compounds such as N-(4-Iodophenyl)cyclopropanecarboxamide and N-(4-Aminophenyl)maleimide indicate that skin and eye irritation are common hazards.[1] Furthermore, GHS classifications for similar structures suggest that this compound may be harmful if swallowed.[2][3] Therefore, it is imperative to handle N-(4-aminophenyl)cyclopropanecarboxamide with the appropriate precautions, assuming it to be a hazardous substance.

Key Hazard Considerations:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.

  • Acute Toxicity (Oral): Ingestion could lead to adverse health effects.

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-(4-aminophenyl)cyclopropanecarboxamide for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This practice minimizes the risk of accidental exposure and ensures personal safety.

Recommended PPE:

EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from dust particles and accidental splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust.To prevent inhalation of airborne particles.

Always wash your hands thoroughly after handling the chemical, even if gloves were worn.

Spill Management: A Proactive Approach to Accidents

In the event of a spill, a swift and informed response is crucial to mitigate any potential hazards.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation to disperse any airborne dust.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the recommended personal protective equipment.

  • Contain the Spill: For solid materials, carefully sweep up the spilled compound. Avoid generating dust by using a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The cleaning materials should be treated as hazardous waste.

  • Package for Disposal: Place all contaminated materials, including the spilled substance and cleaning supplies, into a clearly labeled, sealed container for hazardous waste.

Disposal Protocol: A Step-by-Step Workflow

The disposal of N-(4-aminophenyl)cyclopropanecarboxamide must be conducted in accordance with local, state, and federal regulations for hazardous waste.

Workflow for the Disposal of N-(4-aminophenyl)cyclopropanecarboxamide:

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal A Don Appropriate PPE B Segregate Waste A->B C Place in a Designated, Labeled Container B->C D Ensure Container is Securely Sealed C->D E Store in a Well-Ventilated, Designated Area D->E F Away from Incompatible Materials E->F G Arrange for Pickup by a Licensed Waste Disposal Service F->G H Complete all Necessary Paperwork G->H

Disposal Workflow Diagram

Detailed Procedural Steps:

  • Segregation: N-(4-aminophenyl)cyclopropanecarboxamide waste should be segregated from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Aromatic amine waste should be kept separate from other chemical wastes to prevent hazardous reactions.[4]

  • Containerization:

    • Place the waste in a designated, chemically compatible, and properly sealed container. The container should be clearly labeled with the full chemical name: "N-(4-aminophenyl)cyclopropanecarboxamide" and the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

    • Ensure the container is in good condition and free from leaks.

  • Storage:

    • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[5]

  • Final Disposal:

    • The ultimate disposal of N-(4-aminophenyl)cyclopropanecarboxamide should be handled by a licensed and reputable hazardous waste disposal company. The preferred method of disposal for many organic compounds of this nature is high-temperature incineration at a permitted facility.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the waste. They will provide the necessary paperwork and ensure compliance with all regulatory requirements.

Causality and Self-Validation: The "Why" Behind the "How"

The procedures outlined in this guide are not arbitrary; they are rooted in the fundamental principles of chemical safety and risk mitigation.

  • Segregation Prevents Reactions: Keeping different chemical wastes separate is crucial to prevent unintended and potentially dangerous reactions.

  • Proper Labeling Ensures Safety: Clear and accurate labeling of waste containers informs everyone of the contents and associated hazards, preventing accidental mishandling.

  • Sealed Containers Prevent Exposure: A securely sealed container prevents the release of vapors or dust, protecting laboratory personnel and the environment.

  • Professional Disposal Ensures Compliance: Utilizing a licensed hazardous waste vendor ensures that the final disposal is conducted in an environmentally sound and legally compliant manner.[4]

By adhering to these procedures, you create a self-validating system of safety, where each step reinforces the overall goal of responsible chemical management. This proactive approach not only protects you and your colleagues but also upholds the integrity of your research institution.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Aminophenyl)cyclopropanecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-ethylcycloheptanecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-ethylcyclopentanecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). N-[(4-Aminophenyl)sulfonyl]cyclopropanecarboxamide. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of N-(4-aminophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in discovery and development pipelines, N-(4-aminophenyl)cyclopropanecarboxamide requires a cautious and informed approach to laboratory handling. While specific toxicological data for this exact molecule may be limited, its structure—incorporating an aromatic amine and a cyclopropanecarboxamide moiety—provides critical clues to its potential hazards. This guide synthesizes established safety protocols for structurally related compounds to offer a robust framework for personal protective equipment (PPE), handling, and disposal, ensuring the safety of researchers and the integrity of their work.

Understanding the Risks: A Structure-Based Hazard Assessment

The chemical structure of N-(4-aminophenyl)cyclopropanecarboxamide is a composite of functional groups with known toxicological profiles. The presence of a 4-aminophenol-like core is a primary concern. Aromatic amines are a class of compounds that include known irritants, sensitizers, and molecules with the potential for more significant long-term health effects. For instance, 4-Aminophenol is classified as harmful if swallowed or inhaled, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause organ damage through prolonged exposure.[1] Similarly, related compounds like N-(4-Aminophenyl)maleimide and N-(4-Iodophenyl)cyclopropanecarboxamide are documented skin and eye irritants.[2][3]

Therefore, a conservative approach dictates that N-(4-aminophenyl)cyclopropanecarboxamide should be handled as a substance that is:

  • A potential skin and eye irritant.

  • Potentially harmful if ingested or inhaled as a dust.

  • A possible skin sensitizer.

  • Potentially mutagenic and capable of causing organ damage with repeated exposure.

This assessment mandates the use of comprehensive personal protective equipment and stringent handling protocols.

Core Protective Measures: Selecting the Right PPE

The selection of PPE is the most direct line of defense against exposure. Based on the hazards identified from analogous compounds, the following PPE is essential.

PPE ComponentSpecification & Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) are mandatory. Double-gloving is recommended for extended procedures. Gloves must be inspected before use and changed immediately upon contamination.[4] A regular replacement schedule is crucial to prevent permeation by chemicals.[5]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[4] When there is a risk of splashing or handling larger quantities, a face shield worn over safety glasses is required.[4]
Body Protection A flame-resistant lab coat, fully buttoned, is required.[4] For operations with a higher risk of spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[6][7]
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust. If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[8]
Footwear Closed-toe, closed-heel shoes made of a non-porous material are required at all times in the laboratory.[9]

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check Start Assess Task: Handling N-(4-aminophenyl)cyclopropanecarboxamide IsSolid Is the compound a solid/powder? Start->IsSolid BasePPE Standard Lab Attire: - Lab Coat - Safety Glasses - Nitrile Gloves - Closed-toe Shoes IsSolid->BasePPE No (in solution) FumeHood Work in Fume Hood or use Particulate Respirator IsSolid->FumeHood Yes IsSplashRisk Is there a splash risk? FaceShield Add Face Shield IsSplashRisk->FaceShield Yes FinalCheck Perform Operations IsSplashRisk->FinalCheck No BasePPE->IsSplashRisk FumeHood->BasePPE ChemApron Consider Chemical Apron or Coveralls FaceShield->ChemApron ChemApron->FinalCheck

Operational Plan: From Weighing to Waste

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

1. Preparation and Weighing:

  • Step 1: Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Step 2: Ensure that an eyewash station and safety shower are accessible and unobstructed.[6]

  • Step 3: Don all required PPE before bringing the compound into the work area.

  • Step 4: When weighing the solid, use a spatula and perform the task over a weigh boat or creased paper to contain any loose powder. Avoid creating dust.[3][10]

  • Step 5: Close the primary container immediately after dispensing the required amount.

2. Handling in Solution:

  • Step 1: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Step 2: Keep all containers capped or covered when not in immediate use.

  • Step 3: All manipulations, including transfers and reactions, should be conducted within the fume hood.

3. Spill Management:

  • For small powder spills: Gently cover the spill with a damp paper towel to avoid raising dust. Then, carefully wipe the area, placing the used towels into a sealed bag for disposal.

  • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite or sand). Scoop the absorbent material into a sealed, labeled container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[3]

  • Clothing Contamination: If skin or clothing becomes contaminated, remove the affected clothing immediately and wash the skin with plenty of soap and water.[2][3] Seek medical attention if irritation persists.[2][3]

Spill_Response_Plan Spill Spill Occurs AlertType Solid or Liquid Spill? Spill->AlertType SolidSpill Cover with damp towel to prevent dust AlertType->SolidSpill Solid LiquidSpill Absorb with inert material AlertType->LiquidSpill Liquid Collect Collect waste into a sealed container SolidSpill->Collect LiquidSpill->Collect Decontaminate Decontaminate area with soap and water Collect->Decontaminate Dispose Dispose of waste via licensed contractor Decontaminate->Dispose

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Chemical Waste: All waste containing N-(4-aminophenyl)cyclopropanecarboxamide, whether solid, in solution, or as contaminated materials (e.g., gloves, paper towels), must be collected in a clearly labeled, sealed, and compatible waste container.

  • Disposal Method: The waste must be disposed of through a licensed waste disposal company in accordance with all local and national regulations.[2][3] Do not dispose of this chemical down the drain or in general waste.

  • Empty Containers: Before disposing of the original container, ensure it is completely empty.[2] It should then be managed as contaminated packaging in line with institutional and regulatory guidelines.[2]

By adhering to this comprehensive safety and handling guide, researchers can confidently work with N-(4-aminophenyl)cyclopropanecarboxamide, mitigating risks and fostering a secure laboratory environment.

References

  • Safety Data Sheet: 4-Aminophenol. Carl ROTH. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

  • Cyclopropanecarboxamide | C4H7NO | CID 80376. PubChem - National Institutes of Health. [Link]

  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed - National Institutes of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminophenyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminophenyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.